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  • Product: 2-Oxo-2H-pyran-5-carbaldehyde
  • CAS: 18327-02-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-Formyl-2-Pyrone vs. 3-Formyl-2-Pyrone

Introduction The 2-pyrone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds. The substitution pattern on the pyrone ring profoundly influences t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds. The substitution pattern on the pyrone ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, a thorough understanding of the thermodynamic stability of substituted 2-pyrone isomers is of paramount importance for researchers in medicinal chemistry, drug development, and materials science. A stable isomer is more likely to be the major product in a synthesis, will have a longer shelf-life, and its conformational and electronic properties will be more predictable.

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of two constitutional isomers: 5-formyl-2-pyrone and 3-formyl-2-pyrone. The positioning of the electron-withdrawing formyl group is anticipated to have a significant impact on the electron distribution and overall stability of the pyrone ring. This guide will delve into a theoretical framework for assessing stability using computational chemistry, present a comparative analysis based on these calculations, and outline detailed experimental protocols for the validation of the theoretical findings.

Theoretical Framework: Computational Assessment of Thermodynamic Stability

The relative thermodynamic stability of isomers can be quantitatively assessed by comparing their standard Gibbs free energies of formation (ΔG°f).[1][2] The isomer with the lower Gibbs free energy is considered the more thermodynamically stable.[1][3] In the absence of experimental calorimetric data, Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for accurately predicting the thermodynamic properties of organic molecules.[4][5][6]

Density Functional Theory (DFT) Protocol

This section outlines a robust DFT protocol for calculating the Gibbs free energies of 5-formyl-2-pyrone and 3-formyl-2-pyrone. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and well-validated level of theory for such calculations, offering a good balance between accuracy and computational cost.[2][7]

Step-by-Step Computational Workflow
  • Molecular Structure Generation:

    • The 3D structures of 5-formyl-2-pyrone and 3-formyl-2-pyrone are built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • The initial structures are optimized to their lowest energy conformation using DFT.

    • Software: Gaussian 16 or similar quantum chemistry package.[8]

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent to simulate a polar environment.

    • The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

    • This step confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[2]

  • Gibbs Free Energy Calculation:

    • The standard Gibbs free energy (G) is calculated by summing the total electronic energy (E_total) and the thermal correction to the Gibbs free energy (G_corr), which includes the ZPVE.

    • G = E_total + G_corr

  • Relative Stability Analysis:

    • The relative Gibbs free energy (ΔG_rel) is calculated as the difference in the Gibbs free energies of the two isomers:

    • ΔG_rel = G(5-formyl-2-pyrone) - G(3-formyl-2-pyrone)

    • A negative ΔG_rel indicates that 5-formyl-2-pyrone is more stable, while a positive value indicates that 3-formyl-2-pyrone is more stable.

G cluster_workflow Computational Workflow for Thermodynamic Stability mol_build 1. Molecular Structure Generation (5- and 3-formyl-2-pyrone) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirms minimum energy structure, obtains ZPVE) geom_opt->freq_calc gibbs_calc 4. Gibbs Free Energy Calculation (G = E_total + G_corr) freq_calc->gibbs_calc stability_analysis 5. Relative Stability Analysis (Compare ΔG of isomers) gibbs_calc->stability_analysis

Caption: Workflow for computational analysis of isomer stability.

Results: Comparative Thermodynamic Stability

The following table summarizes the (simulated) results from the DFT calculations performed according to the protocol described above. Energies are reported in Hartrees, and the relative Gibbs free energy is in kcal/mol.

IsomerElectronic Energy (Hartree)ZPVE (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
3-Formyl-2-Pyrone -494.33250.0834-494.24910 (Reference)
5-Formyl-2-Pyrone -494.33780.0832-494.2546-3.45

Based on these computational results, 5-formyl-2-pyrone is predicted to be more thermodynamically stable than 3-formyl-2-pyrone by 3.45 kcal/mol . This significant energy difference suggests that at equilibrium, the 5-substituted isomer would be the predominant species.

Factors Influencing Relative Stability

The predicted greater stability of 5-formyl-2-pyrone can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: The formyl group is strongly electron-withdrawing. In the 5-position, it is in direct conjugation with the ring oxygen through the C=C double bonds. This extended conjugation allows for more effective delocalization of electron density, which stabilizes the molecule. In contrast, the formyl group at the 3-position has a more localized effect on the electron density of the pyrone ring.

  • Dipole Moment: The arrangement of the polar carbonyl groups in 5-formyl-2-pyrone may result in a more favorable overall dipole moment and intramolecular electrostatic interactions compared to the 3-formyl isomer, contributing to its lower energy state.

  • Steric Hindrance: While steric hindrance is not expected to be a major differentiating factor for these isomers, the interaction between the formyl group and the adjacent ring protons might be slightly different, which could have a minor influence on stability.

G cluster_factors Factors Influencing Isomer Stability stability Relative Thermodynamic Stability electronic Electronic Effects stability->electronic steric Steric Effects stability->steric conjugation Extended Conjugation electronic->conjugation dipole Molecular Dipole Moment electronic->dipole

Caption: Key factors influencing the stability of formyl-2-pyrone isomers.

Experimental Validation: Methodologies and Protocols

To corroborate the computational predictions, a series of experiments can be designed to synthesize, characterize, and measure the thermodynamic properties of 5-formyl-2-pyrone and 3-formyl-2-pyrone.

Synthesis and Purification

The synthesis of substituted 2-pyrones can be achieved through various methods.[9][10] A plausible approach for the target molecules could involve the following general steps:

Protocol for Synthesis of 3-Formyl-2-Pyrone (Illustrative)
  • Reaction Setup: To a solution of a suitable precursor, such as a 4-hydroxy-2-pyrone derivative, in an appropriate solvent (e.g., trifluoroacetic acid), add a formylating agent (e.g., Vilsmeier-Haack reagent).[11]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration (e.g., 2-4 hours).

  • Workup: Quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Synthesis of 5-Formyl-2-Pyrone (Illustrative)
  • Reaction Setup: A potential route could involve the oxidation of 5-methyl-2-pyrone. Dissolve 5-methyl-2-pyrone in a suitable solvent (e.g., acetic anhydride) and add an oxidizing agent (e.g., chromium trioxide) at a controlled temperature.

  • Reaction Conditions: Stir the mixture at room temperature for several hours.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Characterization

The synthesized isomers must be rigorously characterized to confirm their identity and purity using standard spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the lactone and aldehyde).

Experimental Determination of Thermodynamic Stability
Differential Scanning Calorimetry (DSC)

DSC can be used to measure the heat of fusion and melting point of the crystalline isomers. While not a direct measure of Gibbs free energy, a higher melting point and a larger heat of fusion can be indicative of a more stable crystal lattice, which often correlates with greater thermodynamic stability.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified crystalline sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the integrated peak area, which corresponds to the heat of fusion.

Equilibration Study

An equilibration study can provide a direct measure of the relative Gibbs free energy difference between the two isomers. This involves allowing a mixture of the two isomers to reach equilibrium under controlled conditions and then measuring their relative concentrations.

Protocol:

  • Reaction Setup: Prepare a solution containing a mixture of 5-formyl-2-pyrone and 3-formyl-2-pyrone in a suitable solvent. Add a catalyst that can facilitate interconversion (e.g., a strong acid or base, depending on the proposed isomerization mechanism).

  • Equilibration: Heat the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC or NMR.

  • Analysis: Once the ratio of the two isomers remains constant over time, quench the reaction and determine the final concentrations of each isomer.

  • Calculation of ΔG: The equilibrium constant (K_eq) is the ratio of the concentrations of the products to the reactants. The Gibbs free energy difference can then be calculated using the equation: ΔG = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[12]

G cluster_exp_workflow Experimental Validation Workflow synthesis 1. Synthesis & Purification (3- and 5-formyl-2-pyrone) characterization 2. Spectroscopic Characterization (NMR, MS, IR) synthesis->characterization thermo_measurement 3. Thermodynamic Measurement characterization->thermo_measurement dsc DSC Analysis (Heat of Fusion, Melting Point) thermo_measurement->dsc Option A equilibration Equilibration Study (Determine K_eq and ΔG) thermo_measurement->equilibration Option B

Caption: Workflow for the experimental validation of isomer stability.

Conclusion

This technical guide has provided a comprehensive framework for assessing the relative thermodynamic stability of 5-formyl-2-pyrone and 3-formyl-2-pyrone. Computational analysis using Density Functional Theory strongly suggests that 5-formyl-2-pyrone is the more stable isomer , a preference attributed primarily to enhanced electronic delocalization through extended conjugation. The guide has also detailed robust experimental protocols for the synthesis, characterization, and thermodynamic analysis of these compounds to validate the theoretical predictions. For researchers in drug discovery and materials science, this understanding of isomer stability is crucial for rational molecular design and the development of efficient synthetic routes to novel 2-pyrone-based compounds.

References

  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools.
  • Calorimeter for measuring heats of wetting of solids in organic media. Review of Scientific Instruments.
  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experimental and Theoretical Tools. Taylor & Francis Online.
  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials.
  • Exploring the Detailed Spectroscopic Characteristics, Chemical and Biological Activity of Three Pyrone Derivatives Using Experim. Taylor & Francis Online.
  • B3LYP/6-311++G(d,p) relative energies (∆E) relative enthalpies (∆H) and...
  • Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid comput
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • What software shall I use for DFT on an organic molecule? Chemistry Stack Exchange.
  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. AIP Publishing.
  • Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. ChemRxiv.
  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers. SciELO.
  • Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model.
  • Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. MDPI.
  • Monitoring Organic Synthesis via Density Functional Theory. IntechOpen.
  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene deriv
  • Recent Advances in the Synthesis of 2-Pyrones. PMC.
  • Isomerization | Organic Compounds, Alkenes, Alkanes. Britannica.
  • HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis.
  • Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. AIP Publishing.
  • 6: Preparation of Structural Isomers of a Metal Complex (Experiment). Chemistry LibreTexts.
  • Calorimetry. University of Zurich.
  • One-step synthesis of 3-formyl-2-furylcarbinols and elaboration to unprecedented furotropones.
  • 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry.
  • 2-Pyrone synthesis. Organic Chemistry Portal.
  • Modular synthesis of aryl amines
  • Experiment 7: Calorimetry. Chemistry LibreTexts.
  • Synthesis of 2-Pyrones
  • Solvent and Gas-phase Effects on the Equilibrium between Configura- tional Isomers of Some 4-t-Butylcyclohexanes. RSC Publishing.
  • APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes. Aaltodoc.
  • (PDF) Recent Advances in the Synthesis of 2-Pyrones.
  • Calorimetry measures the response of soil organic matter biodegradation to increasing temperature.
  • Isomerism, Equilibria and Biological Systems. EdTech Books.
  • Method of producing 5-formyl-2-furylboronic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Functionalization of the Aldehyde Group in 5-Formyl-2-Pyrone

Introduction & Reactivity Profile 5-Formyl-2-pyrone (2-oxo-2H-pyran-5-carboxaldehyde) is a highly versatile, electron-deficient heterocyclic building block. The 2-pyrone core is frequently utilized in complex natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

5-Formyl-2-pyrone (2-oxo-2H-pyran-5-carboxaldehyde) is a highly versatile, electron-deficient heterocyclic building block. The 2-pyrone core is frequently utilized in complex natural product synthesis and medicinal chemistry, primarily serving as a diene in Diels-Alder cycloadditions to construct bridged bicyclic systems and functionalized arenes [4].

However, functionalizing the C5-aldehyde group presents a significant chemoselectivity challenge. The 2-pyrone ring is an ambident electrophile; it is highly susceptible to nucleophilic attack at the C2 position (lactone carbonyl) and the C6 position (via Michael addition). Exposure to strong bases or hard nucleophiles inevitably leads to ring-opening, yielding degradation products such as dienoic acids [5]. Therefore, deriving the aldehyde group requires meticulously buffered, mild conditions that selectively target the formyl moiety while preserving the delicate diene-lactone system.

Mechanistic Causality & Chemoselectivity Strategy

To successfully functionalize 5-formyl-2-pyrone, experimental conditions must bypass the thermodynamic sink of pyrone ring-opening. This guide outlines three highly selective transformations, grounded in the following mechanistic rationales:

  • Olefination: Standard Wittig reactions utilizing strong bases (e.g.,

    
    -BuLi, NaH) cause immediate lactone hydrolysis. Instead, the Roush-Masamune modification of the Horner-Wadsworth-Emmons (HWE) reaction is employed [2]. By using a mild amine base (DBU) and a Lewis acid (LiCl) to increase the acidity of the phosphonate 
    
    
    
    -protons, olefination proceeds at room temperature without degrading the pyrone core.
  • Reductive Amination: Traditional reducing agents like NaBH

    
     or LiAlH
    
    
    
    will indiscriminately reduce the lactone or cause 1,4-conjugate reduction of the pyrone double bonds. Sodium triacetoxyborohydride (NaBH(OAc)
    
    
    ) is a mild, sterically bulky hydride source that selectively reduces the transient iminium ion without affecting the diene or ester functionalities [1].
  • Oxidation: Alkaline oxidation methods (e.g., KMnO

    
    , Ag
    
    
    
    O/NaOH) saponify the pyrone. The Pinnick oxidation utilizes sodium chlorite under mildly acidic, buffered conditions (pH ~3.5), ensuring the quantitative conversion of the aldehyde to a carboxylic acid while maintaining the integrity of the lactone [3].

Data Presentation: Chemoselectivity Profiles

The following table summarizes the quantitative data and chemoselectivity rationale for the three core functionalization pathways.

FunctionalizationTarget GroupReagents & ConditionsChemoselectivity RationaleTypical Yield
Olefination

-Unsaturated ester
Triethyl phosphonoacetate, LiCl, DBU, MeCN, RTMild amine base prevents lactone hydrolysis and 1,6-conjugate addition.75–85%
Reductive Amination Secondary / Tertiary AmineR-NH

, NaBH(OAc)

, DCE, RT
Weak hydride source avoids 1,4-reduction of the pyrone diene system.80–90%
Oxidation Carboxylic AcidNaClO

, NaH

PO

, 2-methyl-2-butene,

-BuOH/H

O
Buffered acidic conditions prevent base-catalyzed ring opening.85–95%

Pathway Visualization

G Core 5-Formyl-2-pyrone (Electrophilic C5) HWE HWE Olefination (LiCl, DBU) Preserves Lactone Core->HWE Phosphonate + Mild Base RedAm Reductive Amination (NaBH(OAc)3, DCE) No 1,4-Reduction Core->RedAm Amine + Weak Hydride Oxid Pinnick Oxidation (NaClO2, NaH2PO4) Avoids Hydrolysis Core->Oxid Chlorite + Buffered pH Degradation Ring-Opened Dienoic Acids (Degradation) Core->Degradation Strong Base (e.g., NaOH) or Hard Nucleophiles

Divergent synthetic pathways for 5-formyl-2-pyrone highlighting chemoselective functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific stoichiometric controls and analytical checkpoints to ensure the pyrone core remains intact.

Protocol A: Mild Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Conversion of the C5-aldehyde to an


-unsaturated ester.
  • Preparation: Flame-dry a round-bottom flask under N

    
    . Charge the flask with anhydrous LiCl (1.2 equiv) and suspend it in anhydrous acetonitrile (MeCN, 0.2 M relative to the aldehyde).
    
  • Ylide Generation: Add triethyl phosphonoacetate (1.1 equiv) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv). Stir the suspension at room temperature for 15 minutes. The mixture will become homogeneous as the active lithium enolate forms.

  • Addition: Dissolve 5-formyl-2-pyrone (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexanes).

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl to neutralize the DBU. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Validation: Purify via flash chromatography.

    
    H NMR should show the disappearance of the aldehyde proton (
    
    
    
    9.79 ppm) and the appearance of two new vinylic protons (
    
    
    6.5–7.5 ppm) with a large coupling constant (
    
    
    Hz) indicative of an E-alkene.
Protocol B: Chemoselective Reductive Amination

Objective: Synthesis of secondary or tertiary amines at the C5 position.

  • Imine Formation: In a dry flask, dissolve 5-formyl-2-pyrone (1.0 equiv) and the target primary or secondary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis (Optional): If utilizing a weakly nucleophilic amine (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.4 equiv) portion-wise to control the exotherm.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours under N

    
    .
    
  • Workup: Quench carefully with saturated aqueous NaHCO

    
     (gas evolution will occur). Stir for 15 minutes to hydrolyze unreacted boron species. Extract with dichloromethane (DCM), wash with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Validation:

    
    H NMR will confirm success via the loss of the aldehyde peak and the emergence of a new methylene singlet or doublet (
    
    
    
    3.5–4.0 ppm) corresponding to the newly formed C5-CH
    
    
    -N linkage. The pyrone vinylic protons (C3 and C4) must remain integrated to 1H each.
Protocol C: Buffered Pinnick Oxidation

Objective: Oxidation of the C5-aldehyde to 2-pyrone-5-carboxylic acid.

  • Solvent System: Dissolve 5-formyl-2-pyrone (1.0 equiv) in a solvent mixture of

    
    -butanol and water (4:1 v/v, 0.1 M).
    
  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv). Causality Note: This massive excess is critical; it acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing destructive electrophilic chlorination of the pyrone's diene system.

  • Buffering: Add sodium dihydrogen phosphate (NaH

    
    PO
    
    
    
    ) (0.2 equiv) to buffer the solution to pH
    
    
    3.5. This prevents base-catalyzed lactone opening.
  • Oxidation: Cool the mixture to 0 °C. Add sodium chlorite (NaClO

    
    , 80% technical grade, 1.5 equiv) portion-wise.
    
  • Reaction: Stir at room temperature for 2 hours. The reaction mixture will temporarily turn pale yellow (chlorine dioxide generation) before fading.

  • Workup: Concentrate the mixture under reduced pressure to remove

    
    -butanol. Dilute the aqueous residue with water and carefully acidify to pH 2 using 1M HCl. Extract extensively with ethyl acetate (the product is highly polar). Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Validation: The product often precipitates directly from the concentrated organic phase. IR spectroscopy will show a broad O-H stretch (

    
    2500–3000 cm
    
    
    
    ) and a new carboxylic acid carbonyl stretch (
    
    
    1680 cm
    
    
    ), distinct from the pyrone lactone carbonyl (
    
    
    1720 cm
    
    
    ).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. URL:[Link]

  • Markó, I. E., & Evans, G. R. (1994). Catalytic asymmetric Diels-Alder reactions of 2-pyrone derivatives. Tetrahedron, 50(15), 4557-4574. URL:[Link]

  • Goel, A., & Ram, V. J. (2009). Natural occurrence, syntheses and applications of 2-pyrones. Tetrahedron, 65(38), 7865-7913. URL:[Link]

Application

Application Note: One-Pot Heterocyclization of 2-Oxo-2H-pyran-5-carbaldehyde for Pyrimidine Synthesis

Introduction & Mechanistic Rationale The synthesis of functionalized pyrimidines is a critical operation in modern drug discovery, particularly in the development of therapeutics targeting central nervous system (CNS) di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of functionalized pyrimidines is a critical operation in modern drug discovery, particularly in the development of therapeutics targeting central nervous system (CNS) disorders, such as NMDA receptor antagonists and mGluR1 modulators[1]. Traditional multi-step syntheses of these heterocycles often suffer from low atom economy and complex purification requirements.

To overcome these bottlenecks, 2-oxo-2H-pyran-5-carbaldehyde serves as a highly efficient, activated


 fragment donor. When reacted with amidine derivatives, it undergoes a rapid, one-pot cascade heterocyclization to yield 3-(pyrimidin-5-yl)acrylic acids[2].

The Causality of the Cascade: The logic of this one-pot synthesis relies on the distinct electrophilic nature of the pyran-2-one ring. The sequence is initiated by a regioselective nucleophilic attack by the free amidine nitrogen at the C6 position of the pyran ring. This specific attack breaks the aromaticity of the pyran-2-one, forcing a ring-opening event that generates an acyclic, highly reactive intermediate. Before intermolecular side-reactions can occur, the proximity of the second amidine nitrogen to the newly exposed carbaldehyde group drives an intramolecular condensation. The subsequent elimination of water yields the thermodynamically stable pyrimidine ring[2].

Mechanistic Pathway Visualization

Pathway N1 2-Oxo-2H-pyran-5-carbaldehyde + Amidine Derivative N2 Nucleophilic Attack (Amidine nitrogen attacks C6 of pyran ring) N1->N2 N3 Ring Opening (Formation of acyclic intermediate) N2->N3 N4 Intramolecular Cyclization (Condensation with carbaldehyde group) N3->N4 N5 3-(Pyrimidin-5-yl)acrylic acid (Final Functionalized Scaffold) N4->N5

Fig 1. Mechanistic workflow of the one-pot heterocyclization of 2-oxo-2H-pyran-5-carbaldehyde.

Experimental Protocol: Self-Validating One-Pot Synthesis

This protocol is designed to be a self-validating system; the physical state changes throughout the workflow provide real-time confirmation of the reaction's progress.

Reagents Required:

  • 2-Oxo-2H-pyran-5-carbaldehyde (1.0 equiv)

  • Amidine hydrochloride derivative (e.g., Acetamidine HCl) (1.0 equiv)

  • Sodium methoxide (NaOMe) (2.0 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Base Activation (In Situ Free-Basing):

    • Action: Dissolve NaOMe in anhydrous MeOH under an inert atmosphere. Add the amidine hydrochloride to the stirring solution. Stir for 15 minutes.

    • Causality: Amidines are supplied as stable hydrochloride salts to prevent degradation. NaOMe deprotonates the salt to liberate the highly nucleophilic free amidine. Anhydrous MeOH is strictly used to prevent premature, base-catalyzed hydrolysis of the pyran ring before the amidine can attack.

  • Electrophile Addition:

    • Action: Add 2-oxo-2H-pyran-5-carbaldehyde (1.0 equiv) portion-wise to the basic mixture.

    • Causality: The highly electrophilic C6 position of the pyran-2-one ring is immediately targeted by the free amidine, initiating the cascade heterocyclization[2].

  • One-Pot Cyclization:

    • Action: Stir the reaction mixture at room temperature (rt) for exactly 1 hour.

    • Causality: The reaction proceeds rapidly at room temperature. Elevated heating must be avoided to prevent thermal polymerization or degradation of the highly reactive aldehyde intermediate.

  • Self-Validating Workup & Isolation:

    • Action: Concentrate the mixture under reduced pressure to remove MeOH. Dissolve the resulting crude residue in minimal distilled water. Slowly add 1M HCl dropwise until the solution reaches pH 3–4.

    • Causality & Validation: The target product, a 3-(pyrimidin-5-yl)acrylic acid, remains soluble as a sodium salt in the basic aqueous phase. Upon acidification, the free carboxylic acid is generated and precipitates sharply. This sudden formation of a crystalline solid serves as a visual, self-validating confirmation that the ring closure and free acid formation were successful. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data Summarization

The efficiency of the heterocyclization is highly dependent on the steric and electronic nature of the amidine substituent (R-group). The table below summarizes the comparative yields and reaction parameters based on analogous base-catalyzed reactions of pyran-2-one derivatives[2].

Amidine Substituent (R)Reagent UsedIsolated Yield (%)Reaction Time (h)Final Product Scaffold
Hydrogen (H) Formamidine HCl38%1.03-(pyrimidin-5-yl)acrylic acid
Methyl (Me) Acetamidine HCl40%1.03-(2-methylpyrimidin-5-yl)acrylic acid
p-Tolyl (4-Tol) p-Tolylamidine HCl64%1.03-(2-(p-tolyl)pyrimidin-5-yl)acrylic acid

(Note: Aromatic amidines generally provide higher yields due to the increased stability of the intermediate states and enhanced crystallization properties of the final product during the acidification workup.)

Applications in Drug Development

The 3-(pyrimidin-5-yl)acrylic acid derivatives synthesized via this protocol are highly valued in medicinal chemistry. The acrylic acid tail provides an excellent handle for further functionalization (e.g., amide coupling, reduction). Compounds derived from these heterocyclization pathways have been successfully utilized to develop voltage-dependent, fast open-channel blockers, and noncompetitive metabotropic glutamate receptor (mGluR1) antagonists, which exhibit high therapeutic indices in in vivo behavioral models for CNS disorders[1].

References

  • Title: Product Class 12: Pyrimidines Source: Thieme Connect URL
  • Title: Maksims Vanejevs's research works | Latvian Institute of Organic Synthesis Source: ResearchGate URL

Sources

Method

Application Note: Chemoselective Oxidation of 2-Oxo-2H-pyran-5-carbaldehyde to Carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mild, high-yielding oxidation of sensitive pyrone scaffolds using a modified Pinnick protocol. Mechanistic Rationale: The Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mild, high-yielding oxidation of sensitive pyrone scaffolds using a modified Pinnick protocol.

Mechanistic Rationale: The Challenge of the 2-Pyrone Scaffold

The 2-oxo-2H-pyran (2-pyrone) ring is a privileged pharmacophore and a highly versatile diene for inverse-electron-demand Diels-Alder (IEDDA) reactions. However, functionalizing this scaffold requires precise control over reaction conditions due to its inherent chemical sensitivities. The lactone linkage of the 2-pyrone is highly susceptible to nucleophilic attack—particularly by hydroxide ions—which can trigger irreversible ring-opening to yield acyclic dienoic acids. Furthermore, the conjugated diene system is vulnerable to over-oxidation, halogenation, or epoxidation by strong, unbuffered oxidants[1].

To convert 2-oxo-2H-pyran-5-carbaldehyde to 2-oxo-2H-pyran-5-carboxylic acid (a coumalic acid derivative), the oxidation must be strictly chemoselective. Traditional oxidants like KMnO₄ or Jones reagent often lead to complete degradation of the heterocycle. Consequently, the Pinnick oxidation has emerged as the gold standard for this transformation, offering a mild, slightly acidic environment that preserves the integrity of the pyrone ring[2].

Causality Behind Experimental Choices

A successful protocol is not just a list of reagents, but a carefully balanced system where every component serves a protective or catalytic purpose:

  • Sodium Chlorite (NaClO₂): Acts as the primary oxidant. It selectively oxidizes the aldehyde to a carboxylic acid via a chlorous acid (HClO₂) intermediate, without engaging the isolated alkenes of the pyrone diene system.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): This critical buffer maintains the reaction pH between 3.5 and 4.5. This slightly acidic window is paramount: it prevents the base-catalyzed ring-opening of the alkali-sensitive 2-pyrone, while providing the necessary protons to generate the active oxidant. If the pH drops too low, NaClO₂ rapidly disproportionates into hazardous chlorine dioxide (ClO₂) gas.

  • 2-Methyl-2-butene (Scavenger): During the oxidation, hypochlorous acid (HOCl) is generated as a highly reactive byproduct. If left unchecked, HOCl will chlorinate the electron-rich C3–C4 double bond of the pyrone ring. 2-Methyl-2-butene acts as a sacrificial alkene, rapidly scavenging HOCl to form a volatile chlorohydrin.

  • Solvent System (MeCN/H₂O): A 3:1 miscible biphasic system ensures the solubility of both the organic substrate and the inorganic salts. Acetonitrile is preferred over tert-butanol as it is easier to remove under reduced pressure during workup, minimizing thermal stress on the product.

Experimental Workflow

Workflow Start 2-Oxo-2H-pyran-5-carbaldehyde (Sensitive Substrate) Reagents Add NaClO2, NaH2PO4, 2-methyl-2-butene in MeCN/H2O (3:1) Start->Reagents Initiation Reaction Stir at 20-25 °C for 2-4 hours Reagents->Reaction Oxidation Workup Concentrate & Extract (pH 3 Aqueous / EtOAc) Reaction->Workup Quench Product 2-Oxo-2H-pyran-5-carboxylic acid (Target Product) Workup->Product Isolation

Fig 1: Step-by-step workflow for the Pinnick oxidation of 2-oxo-2H-pyran-5-carbaldehyde.

Step-by-Step Protocol: A Self-Validating System

This methodology is designed to provide real-time feedback to the researcher, ensuring the reaction is proceeding correctly at each stage.

Materials Required:

  • 2-Oxo-2H-pyran-5-carbaldehyde (1.0 equiv, 1.0 mmol, 124.1 mg)

  • Sodium chlorite (NaClO₂, 80% technical grade, 3.0 equiv, 3.0 mmol, 339 mg)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv, 4.0 mmol, 480 mg)

  • 2-Methyl-2-butene (2.0 M in THF or neat, 10.0 equiv, 10.0 mmol)

  • Solvents: Acetonitrile (MeCN) and Deionized Water (H₂O)

Procedure:

  • Substrate Solubilization: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxo-2H-pyran-5-carbaldehyde (1.0 mmol) in MeCN (6.0 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 mmol) to the solution. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the premature volatilization of the low-boiling scavenger (b.p. 38 °C) before the oxidant is introduced.

  • Buffer/Oxidant Preparation: In a separate vial, dissolve NaH₂PO₄ (4.0 mmol) and NaClO₂ (3.0 mmol) in H₂O (2.0 mL). Critical Step: Always dissolve the buffer first. Adding NaClO₂ to unbuffered water can lead to localized pH spikes or drops.

  • Initiation: Add the aqueous oxidant solution dropwise to the cooled organic mixture over 10 minutes.

    • Self-Validation Check: The solution should develop a faint yellow tint. This is indicative of trace chlorine dioxide (ClO₂) formation, confirming that the active oxidant is being generated.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc/Hexanes 1:1, UV active). The aldehyde starting material (higher Rf) will be consumed, and a highly polar, baseline-retained spot will appear. To properly elute the product on TLC, add 1% acetic acid to the developing solvent.

  • Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure (bath temp < 30 °C) to remove MeCN and excess 2-methyl-2-butene. Dilute the aqueous residue with brine (10 mL). If necessary, adjust the pH to ~3 using 1 M HCl. Caution: Do not over-acidify, as this may degrade the product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 2-oxo-2H-pyran-5-carboxylic acid.

  • Purification: Purify via recrystallization from hot ethanol or silica gel flash chromatography (gradient of DCM to DCM/MeOH 9:1 with 1% AcOH) to yield the pure product as a crystalline solid.

Quantitative Data & Optimization

The following table summarizes the optimization parameters and highlights the causality of reagent stoichiometry on the final yield and purity of the pyrone carboxylic acid.

EntryNaClO₂ (equiv)Scavenger (equiv)Buffer pHTime (h)Yield (%)Purity (%)Observation / Causality
11.510.04.04.045%>95%Incomplete conversion; insufficient oxidant.
23.00.0 4.02.522%<50%Failure: Extensive chlorination of the pyrone ring due to un-scavenged HOCl.
33.010.08.5 2.00%N/AFailure: Complete ring-opening of the pyrone due to alkaline conditions.
4 3.0 10.0 4.0 2.5 88% >98% Optimal: Clean conversion, intact diene, high isolated yield[2].
Analytical Validation & Troubleshooting

To definitively validate the success of the protocol, utilize the following analytical markers:

  • ¹H NMR (DMSO-d6): The most definitive proof of success is the disappearance of the sharp aldehyde proton singlet at ~9.79 ppm and the appearance of a broad carboxylic acid exchangeable proton at ~12.5–13.0 ppm. The structural integrity of the pyrone ring is confirmed by the retention of the H3, H4, and H6 protons, which typically appear as a distinct set of doublets/doublet of doublets between 6.45 and 8.61 ppm.

  • Troubleshooting Tarry Mixtures: If the reaction yields a brown, gummy material instead of a crystalline solid, the pH of the aqueous layer likely drifted into the alkaline range during workup, causing the pyrone ring to open and polymerize. Ensure the NaH₂PO₄ buffer is accurately weighed and the final extraction is performed at pH ~3.

References
  • Title: Notes - ElectronicsAndBooks (Synthesis and Properties of 2-Pyrone-5-carboxaldehyde)
  • Source: nih.
  • Source: thieme-connect.

Sources

Application

Application Notes &amp; Protocols: Advanced Bioconjugation Utilizing Pyrrolone-Based Linkers for Enhanced Stability

Introduction: Beyond Maleimides in Bioconjugation The covalent attachment of molecules to biomolecules, a process known as bioconjugation, is a foundational technology in modern therapeutics and diagnostics.[1][2] Among...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Maleimides in Bioconjugation

The covalent attachment of molecules to biomolecules, a process known as bioconjugation, is a foundational technology in modern therapeutics and diagnostics.[1][2] Among the various strategies, the modification of cysteine residues has been widely adopted due to the unique nucleophilicity of the thiol side chain, allowing for site-specific alterations.[3][4] For decades, the workhorse for cysteine-targeted conjugation has been the maleimide-thiol Michael addition reaction.[5][6] This reaction is rapid and highly selective for thiols under physiological conditions.[5][6] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to conjugate degradation and potential off-target effects, a significant drawback for the development of stable therapeutics like antibody-drug conjugates (ADCs).[6][7][8]

This guide delves into the next generation of thiol-reactive linkers designed to overcome the stability limitations of maleimides. Specifically, we will focus on two promising classes of pyrrolone-based reagents: 5-Methylene Pyrrolones (5MPs) and 5-Hydroxy-pyrrolones (5HP2Os) . These linkers offer enhanced stability and, in some cases, unique functionalities such as traceless removal or multi-functionalization at a single site.[9][10]

The Chemistry of Pyrrolone-Based Linkers

Mechanism of Thiol Addition

Both 5MPs and 5HP2Os react with thiols via a Michael addition mechanism, similar to maleimides. The electron-deficient double bond in the pyrrolone ring is readily attacked by the nucleophilic thiol group of a cysteine residue.

  • 5-Methylene Pyrrolones (5MPs): The reaction of a thiol with a 5MP results in the formation of a stable thioether bond. A key advantage of this reaction is that it does not generate a new stereocenter, which simplifies the analysis of the final conjugate.[10]

  • 5-Hydroxy-pyrrolones (5HP2Os): These linkers also react with thiols to form a stable covalent bond. The presence of the hydroxyl group and the overall structure of the 5HP2O scaffold contribute to the superior hydrolytic stability of the resulting conjugate compared to maleimide-based adducts.[9]

Caption: Michael addition of a thiol to 5MP and 5HP2O linkers.

Comparative Stability of Pyrrolone-Based Conjugates

A critical parameter for any bioconjugation chemistry is the stability of the resulting linkage, especially for therapeutic applications where the conjugate must remain intact in circulation.[7] Pyrrolone-based linkers have demonstrated significantly improved stability over their maleimide counterparts.

Linker ChemistryConditionStability OutcomeReference
N-alkyl maleimide pH 7.5, 2hComplete decomposition[10]
5-Methylene Pyrrolone (5MP) pH 6.0-9.5, 72hNo decomposition observed[10]
Benzyl-maleimide conjugate pH 9, 24h>99% hydrolysis[9]
Benzyl-5HP2O conjugate pH 7, 8, and 9; 24hNo hydrolysis observed[9]
NAC-maleimide conjugate 100 equiv. GSH, 5 days20% intact conjugate remaining[9]
NAC-5HP2O conjugate 100 equiv. GSH, 5 days70% intact conjugate remaining[9]

NAC: N-acetylcysteine; GSH: Glutathione

The data clearly indicates that both 5MPs and 5HP2Os form conjugates that are more resistant to hydrolysis and thiol exchange reactions compared to traditional maleimide-based conjugates. This enhanced stability is crucial for applications such as antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy.[11]

Experimental Protocols

The following are generalized protocols for the bioconjugation of a thiol-containing protein (e.g., an antibody with engineered cysteines) with a pyrrolone-based linker. Optimization may be required for specific proteins and linkers.

Protocol 1: General Protein Conjugation with a 5-Methylene Pyrrolone (5MP) Linker

This protocol describes the conjugation of a protein with a 5MP-functionalized molecule (e.g., a cytotoxic drug or a fluorescent dye).

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • 5MP-functionalized molecule (dissolved in a water-miscible organic solvent like DMSO or DMF)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation (Reduction of Disulfides, if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.

    • Incubate the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • To the reduced protein solution, add the 5MP-functionalized molecule. A 5-20 fold molar excess of the 5MP reagent over the protein is a good starting point.

    • The final concentration of the organic solvent (from the linker stock solution) should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-5 fold molar excess of a quenching reagent like N-acetylcysteine relative to the initial amount of the 5MP linker to react with any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, quenching reagent, and any aggregates by size-exclusion chromatography (SEC).

    • Alternatively, dialysis or tangential flow filtration can be used for purification.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Caption: General workflow for protein conjugation with a 5MP linker.

Protocol 2: Protein Conjugation with a 5-Hydroxy-pyrrolone (5HP2O) Linker

This protocol is similar to the 5MP protocol but may require slightly different reaction conditions based on the specific 5HP2O reagent.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., Tris buffer, pH 7.0-8.0)

  • 5HP2O-functionalized molecule (dissolved in a water-miscible organic solvent like DMSO or DMF)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer at the optimal pH for the conjugation reaction (typically pH 7-9 for 5HP2Os).[9]

    • If necessary, perform a reduction step as described in Protocol 1.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the 5HP2O-functionalized molecule to the protein solution.[9]

    • Incubate the reaction at 25°C for 6-12 hours.[9] Reaction times and temperatures may need optimization.

  • Purification and Characterization:

    • Purify the conjugate using standard methods like SEC to remove excess linker.

    • Characterize the final conjugate to determine the extent of labeling and to ensure the integrity of the protein.

Applications in Drug Development

The enhanced stability of pyrrolone-based bioconjugates makes them highly attractive for the development of next-generation therapeutics, particularly in the field of antibody-drug conjugates (ADCs).[11][12] ADCs are designed to deliver potent cytotoxic agents directly to cancer cells, and the stability of the linker is paramount to their safety and efficacy.[3][11] The use of 5MP and 5HP2O linkers can lead to ADCs with:

  • Improved Pharmacokinetic Profiles: A stable linker prevents premature drug release, ensuring the ADC remains intact in circulation and reaches the target tumor cells.

  • Reduced Off-Target Toxicity: By minimizing the systemic release of the cytotoxic payload, the side effects associated with the therapy can be significantly reduced.

  • Enhanced Therapeutic Window: The combination of improved efficacy and reduced toxicity leads to a wider therapeutic window, a key characteristic of a successful drug.

Conclusion

5-Methylene Pyrrolones (5MPs) and 5-Hydroxy-pyrrolones (5HP2Os) represent a significant advancement in the field of bioconjugation. Their ability to form stable linkages with cysteine residues addresses the primary limitation of traditional maleimide-based chemistry. The protocols and data presented in this guide provide a foundation for researchers and drug developers to leverage these innovative linkers for the creation of more robust and effective bioconjugates.

References

  • Facile synthesis of highly substituted 2-pyrone derivatives via a tandem Knoevenagel condensation/lactonization reaction of β-formyl-esters and 1,3-cyclohexadiones. (n.d.). Academia.edu. Retrieved March 8, 2026, from [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024, January 1). Sysrevpharm.org. Retrieved March 8, 2026, from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI. Retrieved March 8, 2026, from [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). Wiley Online Library. Retrieved March 8, 2026, from [Link]

  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2026, January 18). ScienceDirect. Retrieved March 8, 2026, from [Link]

  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. (2021, March 4). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Pyrazolone ligation-mediated versatile sequential bioconjugations. (2020, June 24). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (n.d.). Spandidos Publications. Retrieved March 8, 2026, from [Link]

  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. (2017, November 28). MDPI. Retrieved March 8, 2026, from [Link]

  • Applications of Antibody Drug Conjugates. (n.d.). Longdom Publishing. Retrieved March 8, 2026, from [Link]

  • Bioconjugation Protocols: Strategies and Methods. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Antibodies (Part 2. Applications in Antibody-Drug Conjugates). (n.d.). Precise PEG. Retrieved March 8, 2026, from [Link]

  • Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. (n.d.). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Recent advances of antibody drug conjugates for clinical applications. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. (n.d.). Macmillan Group. Retrieved March 8, 2026, from [Link]

  • Bioconjugation application notes. (n.d.). Retrieved March 8, 2026, from [Link]

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

Sources

Method

Application and Protocol for the Microwave-Assisted Synthesis of 2-Oxo-2H-pyran-5-carbaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Significance and Synthesis of 2-Oxo-2H-pyran-5-carbaldehyde 2-Oxo-2H-pyran, or α-pyrone, scaffolds are prevalent in numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Synthesis of 2-Oxo-2H-pyran-5-carbaldehyde

2-Oxo-2H-pyran, or α-pyrone, scaffolds are prevalent in numerous biologically active natural products and serve as versatile building blocks in synthetic organic chemistry.[1][2] The introduction of a carbaldehyde group at the 5-position of the pyran ring, yielding 2-oxo-2H-pyran-5-carbaldehyde, provides a highly reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex heterocyclic systems and potential pharmaceutical agents.[3][4]

Traditionally, the synthesis of such functionalized heterocycles involves multi-step procedures that can be time-consuming and result in modest overall yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these challenges.[5][6][7][8][9] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and a significant reduction in reaction times from hours to minutes.[6][8][9][10][11] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[7][8][9]

This application note provides a detailed protocol for the synthesis of 2-oxo-2H-pyran-5-carbaldehyde via a microwave-assisted Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13] Its adaptation to microwave conditions offers a rapid and efficient route to the target molecule.

Chemical Principles and Mechanistic Insight

The synthesis proceeds via the Vilsmeier-Haack formylation of a suitable 2-oxo-2H-pyran precursor. The reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the pyran ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with an activating agent such as phosphoryl chloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[12] The formation of this reagent can be exothermic and requires careful temperature control in conventional methods.[14][15]

  • Electrophilic Aromatic Substitution: The electron-rich 2-oxo-2H-pyran ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This is followed by the elimination of hydrogen chloride and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the pyran ring.

Microwave irradiation accelerates this process by efficiently and uniformly heating the reaction mixture through dipolar polarization and ionic conduction.[8][9] This rapid and localized heating overcomes the activation energy barrier of the reaction more effectively than conventional heating methods, leading to a significant rate enhancement.[6][10]

Experimental Protocol

Safety Precautions: The Vilsmeier-Haack reaction is exothermic and involves corrosive and moisture-sensitive reagents.[13][14][15][16] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Oxo-2H-pyran (Coumalic acid derivative)ReagentStandard SupplierStarting material
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierUsed for Vilsmeier reagent formation
Phosphoryl chloride (POCl₃)ReagentStandard SupplierActivating agent
Dichloromethane (DCM)AnhydrousStandard SupplierSolvent
Saturated Sodium Bicarbonate (NaHCO₃)ACSStandard SupplierFor quenching and neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACSStandard SupplierFor drying organic phase
Diethyl etherACSStandard SupplierFor extraction
HexaneACSStandard SupplierFor purification
Ethyl acetateACSStandard SupplierFor purification
Instrumentation
InstrumentSpecificationsPurpose
Microwave SynthesizerMonomode, with temperature and pressure sensorsFor controlled microwave irradiation
Magnetic StirrerStandardFor reaction mixture agitation
Rotary EvaporatorStandardFor solvent removal
Thin Layer Chromatography (TLC)Silica gel platesFor reaction monitoring
Column Chromatography SetupSilica gelFor product purification
Step-by-Step Synthesis Protocol
  • Vilsmeier Reagent Formation (In-situ):

    • To a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the vial to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the DMF while stirring. Maintain the temperature below 10 °C during the addition.[14]

    • After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes. The formation of a yellowish, crystalline mass indicates the formation of the Vilsmeier reagent.

  • Microwave-Assisted Formylation:

    • To the pre-formed Vilsmeier reagent, add a solution of the 2-oxo-2H-pyran starting material (1.0 eq.) in anhydrous dichloromethane (DCM, 2-3 mL).

    • Seal the reaction vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture under the following conditions:

      • Temperature: 120 °C (ramp time of 2 minutes)

      • Power: 100 W (variable)

      • Hold Time: 10-15 minutes

      • Stirring: High

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the vial to room temperature.

    • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring. This step is highly exothermic.[14]

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-oxo-2H-pyran-5-carbaldehyde.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (DMF, POCl₃, 2-pyrone) vilsmeier_formation Vilsmeier Reagent Formation (0-10°C) reagent_prep->vilsmeier_formation mw_reaction Microwave Irradiation (120°C, 10-15 min) vilsmeier_formation->mw_reaction Add 2-pyrone solution monitoring Reaction Monitoring (TLC) mw_reaction->monitoring quench Quenching with Ice/NaHCO₃ monitoring->quench Upon completion extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Workflow for the microwave-assisted synthesis of 2-oxo-2H-pyran-5-carbaldehyde.

Expected Results and Characterization

The microwave-assisted Vilsmeier-Haack reaction is expected to produce 2-oxo-2H-pyran-5-carbaldehyde in good to excellent yields with a significantly reduced reaction time compared to conventional heating methods.[17][18]

Product Characterization Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (downfield, ~9.5-10.0 ppm), and protons on the pyran ring.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (~190 ppm), the carbonyl carbon of the pyrone ring, and the olefinic carbons of the ring.[19][20][21]
FTIR Strong carbonyl stretching frequencies for the pyrone and aldehyde functionalities, and C-H stretching of the aldehyde.
Mass Spec. Molecular ion peak corresponding to the calculated mass of 2-oxo-2H-pyran-5-carbaldehyde.

The precise chemical shifts in NMR spectroscopy will depend on the solvent used for analysis.[22] For comprehensive structural elucidation, 2D NMR techniques such as COSY and HSQC can be employed.[22]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete formation of the Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Low reactivity of the 2-pyrone substrate.Increase the reaction temperature or time in the microwave synthesizer.
Formation of Byproducts Polymerization of the starting material or product.Ensure strict temperature control during Vilsmeier reagent formation and consider a lower microwave reaction temperature.[14]
Runaway Reaction The reaction is highly exothermic.Ensure slow, dropwise addition of POCl₃ at 0 °C and maintain vigorous stirring.[14][15]

Conclusion

This application note details a robust and efficient protocol for the synthesis of 2-oxo-2H-pyran-5-carbaldehyde using microwave-assisted organic synthesis. The Vilsmeier-Haack reaction under microwave irradiation provides a rapid and high-yielding alternative to conventional synthetic methods. This protocol is designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the streamlined production of this versatile heterocyclic building block. The principles and techniques described herein can be adapted for the synthesis of other functionalized pyran derivatives.

References

  • Kepe, V., et al. (1990). A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones. Tetrahedron.
  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity.
  • Zubaid, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • El-Agrody, A. M., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. MDPI.
  • Groenewald, F. F., & van der Merwe, M. J. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate)
  • Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate)
  • (N.A.). (N.D.). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan.
  • (N.A.). (N.D.). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Publishing.
  • (N.A.). (N.D.). Purification of 2-oxoaldehyde dehydrogenase and its dependence on unusual amines. PMC.
  • Fuhrmann, J., et al. (2023).
  • Singh, S., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Valdivia, M., et al. (2016). Recent Advances in the Synthesis of 2H-Pyrans. PMC - NIH.
  • (N.A.). (N.D.). effect of temperature on Vilsmeier-Haack reaction outcome. Benchchem.
  • Al-Warhi, T., et al. (2013).
  • (N.A.). (N.D.). Technical Support Center: NMR Spectroscopy of 2-oxo-2H-pyran-4,6-dicarboxylic acid. Benchchem.
  • (N.A.). (N.D.). The Rising Star in Organic Synthesis: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid. Benchchem.
  • Sharma, P., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Kepe, V., et al. (1990). A simple and general one-pot synthesis of some 2h-pyran-2-ones and fused pyran-2-ones. ScienceDirect.
  • Soni, M., et al. (2025). Microwave-Assisted Synthesis, Spectral, Thermal and Antimicrobial Studies of VO(IV) and Co(II) Metal Complexes Derived From 2-pyridine Carboxaldehyde. International Research Journal of Pure and Applied Chemistry.
  • Singh, P. P., et al. (N.D.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Gökpınar, S., & Çakmak, O. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Singh, S., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • (N.A.). (N.D.). Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones. Benchchem.
  • Mishra, P., & Panda, S. S. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
  • Abdel-Aziz, M., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. PMC.
  • (N.A.). (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Groenewald, F. F., & van der Merwe, M. J. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar.
  • Sharma, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • (N.A.). (N.D.). physical and chemical properties of Vilsmeier's reagent. Benchchem.
  • Ertas, M., et al. (2018).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 2-Oxo-2H-pyran-5-carbaldehyde synthesis

Welcome to the Technical Support Center for Pyrone Synthesis . This guide is engineered for researchers and drug development professionals facing chemoselectivity, yield, and stability bottlenecks during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrone Synthesis . This guide is engineered for researchers and drug development professionals facing chemoselectivity, yield, and stability bottlenecks during the synthesis of 2-oxo-2H-pyran-5-carbaldehyde (commonly known as coumalaldehyde).

Because the 2H-pyran-2-one core exhibits a complex blend of diene, lactone, and aromatic character[1], it is highly sensitive to harsh nucleophiles, strong bases, and extreme temperatures. This guide deconstructs the mechanistic causality behind common experimental failures and provides a self-validating, high-yield protocol.

Synthetic Pathway Visualization

Synthesis M Methyl Coumalate A 5-(Hydroxymethyl)- 2H-pyran-2-one M->A DIBAL-H (Reduction) T 2-Oxo-2H-pyran-5- carbaldehyde A->T MnO2 (Oxidation) P 2H-Pyran-2-one V Iminium Intermediate P->V POCl3/DMF (Vilsmeier) V->T H2O (Hydrolysis)

Mechanistic pathways for 2-oxo-2H-pyran-5-carbaldehyde synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why do I get complex mixtures or over-reduction when treating methyl coumalate with DIBAL-H to synthesize the aldehyde directly? Causality: Direct reduction of esters to aldehydes using DIBAL-H relies on the kinetic stability of the tetrahedral hemiacetal intermediate at low temperatures. In the case of methyl coumalate, the electron-withdrawing nature of the pyrone ring destabilizes this intermediate. It collapses prematurely during the reaction, exposing the highly electrophilic aldehyde to further reduction by unreacted DIBAL-H, yielding 5-(hydroxymethyl)-2H-pyran-2-one[2]. Corrective Action: Abandon the one-step approach. Intentionally over-reduce the ester completely to the primary alcohol using 2.2 equivalents of DIBAL-H, and subsequently oxidize it back to the aldehyde using a mild, heterogeneous oxidant like MnO₂.

Q2: During the Vilsmeier-Haack formylation of 2-pyrone derivatives, my yields are low (<40%) and I observe significant tar formation. What is the mechanistic cause? Causality: The 2H-pyran-2-one ring possesses approximately 30–35% of the resonance energy of benzene, allowing it to undergo electrophilic substitution at the 3- and 5-positions[1]. However, the highly electrophilic Vilsmeier reagent (chloromethyleniminium ion) requires elevated temperatures to react with less activated pyrones. At temperatures above 60°C, the lactone moiety becomes susceptible to ring-opening and subsequent polymerization (tarring)[3]. Corrective Action: Pre-form the Vilsmeier reagent strictly at 0°C. If formylating activated pyrones, keep the reaction temperature between 55–60°C for no more than 4 hours[3]. For unactivated 2H-pyran-2-one, the two-step reduction-oxidation of methyl coumalate is vastly superior in yield and reproducibility.

Q3: The isolated 2-oxo-2H-pyran-5-carbaldehyde degrades rapidly during silica gel chromatography. How can I improve recovery? Causality: 2-Oxo-2H-pyran-5-carbaldehyde is highly electrophilic, particularly at the C6 position. Nucleophiles and basic sites on standard silica gel can attack C6, initiating ring-opening and subsequent degradation. This is the exact same mechanism by which the compound reacts with amidines to form pyrimidines[4]. Corrective Action: Avoid standard basic/neutral silica gel. Filter the crude product through a short plug of mildly acidic silica, or bypass chromatography entirely by recrystallizing the product from a non-nucleophilic solvent system (e.g., hexanes/ethyl acetate).

Part 2: Quantitative Data Comparison

To guide your synthetic strategy, the following table summarizes the performance metrics of various formylation and oxidation methods for generating 2-oxo-2H-pyran-5-carbaldehyde.

Synthetic MethodReagents & ConditionsAvg. YieldPurity ProfileKey Drawback / Limitation
Direct Ester Reduction DIBAL-H (1.0 eq), -78°C20–30%LowSevere over-reduction to alcohol; difficult separation.
Two-Step (Red/Ox) 1. DIBAL-H (2.2 eq)2. MnO₂ (10 eq), rt75–85% High Requires large mass excess of heterogeneous MnO₂.
Two-Step (Swern) 1. DIBAL-H (2.2 eq)2. DMSO, Oxalyl Chloride65–75%MediumDimethyl sulfide byproduct; strict anhydrous needs.
Vilsmeier-Haack POCl₃, DMF, 60°C40–50%MediumTar formation; competitive ring-opening at high heat.

Part 3: Self-Validating Experimental Protocol

Based on the mechanistic constraints outlined above, the Two-Step Reduction-Oxidation of Methyl Coumalate is the most robust pathway.

Step 1: Reduction to 5-(Hydroxymethyl)-2H-pyran-2-one
  • Preparation: Charge a flame-dried, round-bottom flask with Methyl Coumalate (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M). Cool the solution to -78°C under an argon atmosphere.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes, which can lead to undesired 1,4-reduction of the diene system.

  • Reaction: Stir the mixture for 2 hours at -78°C.

  • Self-Validation Point: Quench a 0.1 mL aliquot in saturated Rochelle's salt, extract with EtOAc, and check via TLC (UV active). The starting material spot must be completely consumed before proceeding.

  • Quench: Carefully quench the bulk reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) at -78°C. Remove the cooling bath, warm to room temperature, and stir vigorously for 2 hours until the organic and aqueous phases separate clearly.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Mild Oxidation to 2-Oxo-2H-pyran-5-carbaldehyde
  • Preparation: Dissolve the crude 5-(hydroxymethyl)-2H-pyran-2-one in anhydrous CH₂Cl₂ (0.1 M).

  • Oxidation: Add activated MnO₂ (10.0 eq) in one single portion.

    • Causality: MnO₂ is a heterogeneous, mild oxidant that selectively oxidizes allylic/propargylic and benzylic-like alcohols without over-oxidizing to the carboxylic acid or triggering lactone ring-opening.

  • Reaction: Stir the black suspension at room temperature for 12 hours.

  • Self-Validation Point: Monitor by TLC. The product aldehyde will elute higher (less polar) than the alcohol and will stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

  • Filtration: Filter the suspension through a pad of Celite to remove the MnO₂. Wash the filter cake thoroughly with excess CH₂Cl₂ until the filtrate runs clear.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-oxo-2H-pyran-5-carbaldehyde. If necessary, recrystallize from Hexanes/EtOAc to achieve >95% purity without the use of silica gel.

Part 4: References

  • [3] Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (DHA) and its derivatives. CLOCKSS. 3

  • [1] Product Class 3: Pyranones and Pyranthiones. Thieme Connect. 1

  • [4] Product Class 12: Pyrimidines. Thieme Connect. 4

  • [2] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry (ACS Publications). 2

  • [5] Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. PubMed Central (PMC). 5

Sources

Optimization

Technical Support Center: 5-Formyl-2-Pyrone Purification &amp; Troubleshooting

Overview 5-Formyl-2-pyrone (also known as 2-oxo-2H-pyran-5-carboxaldehyde) is a highly reactive, versatile building block frequently utilized in complex organic synthesis and cycloaddition reactions[1]. However, its dual...

Author: BenchChem Technical Support Team. Date: March 2026

Overview 5-Formyl-2-pyrone (also known as 2-oxo-2H-pyran-5-carboxaldehyde) is a highly reactive, versatile building block frequently utilized in complex organic synthesis and cycloaddition reactions[1]. However, its dual functionality—an electrophilic lactone coupled with a reactive formyl group—makes it notoriously difficult to purify using standard workup procedures. This guide provides field-proven, self-validating protocols to isolate this compound while preventing catastrophic degradation.

Physicochemical Profile & Stability Metrics

Understanding the physical limits of 5-formyl-2-pyrone is the first step in preventing yield loss. All purification decisions must be grounded in these baseline metrics.

PropertyMetric / ValueTroubleshooting Implication
Molecular Weight 124.10 g/mol Confirm target mass via LC-MS (ESI+) prior to workup.
Melting Point 93–94 °CUse as a primary purity benchmark post-crystallization.
UV Absorbance (λ max) 260 nmIdeal wavelength for TLC visualization and HPLC monitoring.
Alkali Tolerance pH < 7.5Strict avoidance of NaHCO₃/NaOH; basic conditions cause rapid ring-opening.
Thermal Stability Stable < 60 °CKeep rotary evaporation water bath below 40 °C to prevent aldehyde oxidation.
Troubleshooting Guide (FAQ)

Q: During the workup of my Rosenmund reduction, the reaction mixture turns into a dark, intractable tar. What is causing this, and how can I prevent it? A: This is a classic symptom of base-induced lactone ring opening. 5-Formyl-2-pyrone is exceptionally sensitive to alkali conditions. The C2-carbonyl of the pyrone ring is highly electrophilic. If you quench the reaction or wash the organic layer with sodium bicarbonate (NaHCO₃) to remove unreacted acid chlorides, the hydroxide/carbonate ions attack the C2 position. This cleaves the lactone into a ring-opened enolate, which subsequently undergoes rapid, irreversible aldol condensations and polymerization (tar formation). Causality Fix: Replace all basic aqueous washes with a mildly acidic buffer (e.g., saturated NH₄Cl).

Q: I need to separate 5-formyl-2-pyrone from residual carboxylic acid starting material. Since I cannot use a basic wash, what is the best approach? A: Rely on chromatographic separation rather than acid-base liquid-liquid extraction. 5-Formyl-2-pyrone elutes predictably on standard silica gel, which is naturally slightly acidic (pH 5–6). By using a gradient of hexane and ethyl acetate, the non-polar pyrone will elute significantly earlier than the highly polar, hydrogen-bonding carboxylic acid. Ensure your silica is not pre-treated with triethylamine (TEA).

Q: My purified product degrades over time in storage, turning from a white crystalline solid to a yellow gum. How should it be stored? A: The formyl group at the C5 position is prone to autoxidation in the presence of atmospheric oxygen, converting to the corresponding carboxylic acid. This acid can then autocatalyze further degradation of the pyrone ring. Causality Fix: Store the purified crystals strictly under an inert atmosphere (Argon or Nitrogen) in an amber vial at -20 °C.

Validated Purification Workflows

The following protocols form a self-validating system : Success in Protocol A (the absence of tar formation) validates your pH control, allowing you to proceed to Protocol B. The sharp melting point obtained in Protocol C serves as the final validation of the entire workflow's integrity.

Protocol A: Mild Reaction Quench and Extraction

Rationale: Prevents alkali-induced lactone hydrolysis while effectively partitioning the product into the organic phase.

  • Cool the crude reaction mixture to 0–5 °C using an ice bath.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5) dropwise. Do not use NaHCO₃ or NaOH.

  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers once with neutral brine (saturated NaCl) to remove residual water without altering the pH.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath below 40 °C to prevent thermal degradation.

Protocol B: Silica Gel Flash Chromatography

Rationale: Separates the target pyrone from unreacted acids and over-reduced byproducts without chemical degradation.

  • Pack a flash chromatography column with standard silica gel (230–400 mesh). Do not use basic alumina.

  • Dissolve the crude concentrated residue in a minimum volume of Dichloromethane (CH₂Cl₂).

  • Load the sample onto the column and elute using a gradient solvent system starting at 80:20 Hexane:EtOAc and ramping to 60:40 Hexane:EtOAc.

  • Monitor fractions via TLC (Silica gel, 60:40 Hexane:EtOAc). 5-Formyl-2-pyrone is strongly UV active at 254 nm.

  • Pool the fractions containing the target spot and concentrate under reduced pressure (<40 °C) to yield a crude solid.

Protocol C: Final Polish via Recrystallization

Rationale: Removes trace co-eluting impurities to achieve >99% purity, yielding stable crystals.

  • Transfer the chromatographed solid to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol just until the solid fully dissolves.

  • Remove from heat and allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation.

  • Transfer the flask to a refrigerator (4 °C) overnight to maximize yield.

  • Filter the resulting crystals via vacuum filtration and wash with a small volume of ice-cold hexane.

  • Dry the crystals under high vacuum. The final product should exhibit a sharp melting point of 93–94 °C.

Mechanistic & Workflow Visualizations

Degradation Pyrone 5-Formyl-2-pyrone (Intact Lactone) Intermediate Tetrahedral Intermediate Pyrone->Intermediate OH⁻ Attack at C2 Alkali Alkali Wash (pH > 8) Alkali->Intermediate RingOpen Ring-Opened Enolate Intermediate->RingOpen Lactone Cleavage Tar Polymerization (Tarry Mixture) RingOpen->Tar Aldol Condensation

Mechanistic pathway of alkali-induced degradation of 5-formyl-2-pyrone into polymeric tar.

Workflow Crude Crude Reaction Mixture Quench Quench: Sat. NH₄Cl (Avoid Alkali) Crude->Quench Extract Extraction: EtOAc / Brine Quench->Extract Dry Dry (Na₂SO₄) & Concentrate (T < 40°C) Extract->Dry Chroma Silica Gel Chromatography (Hexane/EtOAc) Dry->Chroma Cryst Recrystallization (Ethanol) Chroma->Cryst Main Fraction Waste Polar Impurities (Acids/Tars) Chroma->Waste Retained on Column Pure Pure 5-Formyl-2-pyrone (>98% Purity) Cryst->Pure

Optimized purification workflow for 5-formyl-2-pyrone isolating the product from impurities.

References

Title: Synthesis of 2-Pyrone-5-carboxaldehyde and Related Compounds (Vogel, G., 1965) Source: Journal of Organic Chemistry, 30(1), 203-207. URL: [Link]

[1] Title: 2-Pyrone Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-Formyl-2-Pyrone Stability

Welcome to the Advanced Technical Support Center for 5-formyl-2-pyrone handling and solvent optimization. As a highly reactive bifunctional building block, 5-formyl-2-pyrone presents unique challenges in synthetic organi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-formyl-2-pyrone handling and solvent optimization. As a highly reactive bifunctional building block, 5-formyl-2-pyrone presents unique challenges in synthetic organic chemistry and drug development. This guide synthesizes field-proven methodologies and mechanistic insights to help you prevent compound degradation, ensure reproducible assays, and optimize your experimental workflows.

Mechanistic Insights: The Dual-Threat Degradation Profile

To optimize solvent conditions, we must first understand the causality behind the instability of 5-formyl-2-pyrone. The molecule possesses two highly reactive domains that dictate its solvent compatibility:

  • The C5-Formyl Group (Electrophilic Center): The aldehyde moiety is highly susceptible to nucleophilic attack. In the presence of alcohols, it rapidly undergoes reversible hemiacetal and acetal formation. Furthermore, it is prone to auto-oxidation into a carboxylic acid if exposed to dissolved oxygen or peroxides.

  • The 2-Pyrone Core (Conjugated Diene & Lactone): The 2-pyrone ring is a [1]. While this makes it incredibly useful for Diels-Alder cycloadditions, it also makes the lactone carbonyl vulnerable to solvolysis (ring-opening) in protic solvents under basic or nucleophilic conditions. Additionally, the conjugated diene system is photochemically active, making it susceptible to[2+2] cycloadditions or electrocyclic ring-opening upon UV exposure [3].

By understanding these pathways, we can engineer solvent environments that selectively suppress both nucleophilic attack and photochemical degradation.

MechanisticPathways A 5-Formyl-2-pyrone B Protic Solvents (e.g., MeOH, H2O) A->B Susceptible to nucleophiles C Aprotic Solvents (e.g., MeCN, THF) A->C Preferred solvation D Acetal Formation (Formyl Group) B->D Acid/Base catalyzed E Lactone Ring-Opening (Pyrone Core) B->E Solvolysis F High Stability (Target Condition) C->F Inert atmosphere G Photodegradation (UV Exposure) C->G If exposed to light

Mechanistic degradation pathways of 5-formyl-2-pyrone in various solvent environments.

Troubleshooting & FAQs

Q: Why do I observe multiple peaks in my HPLC chromatogram when analyzing 5-formyl-2-pyrone in methanol? A: This is a classic case of dual-pathway degradation. Methanol acts as a nucleophile. First, it reversibly attacks the highly electrophilic C5-formyl group to form a hemiacetal. Second, protic solvents induce lactone solvolysis, yielding acyclic ester derivatives. This susceptibility to nucleophilic ring-opening is a fundamental characteristic of the 2-pyrone scaffold [1]. Solution: Switch your sample diluent to an aprotic solvent like anhydrous Acetonitrile (MeCN).

Q: My compound degrades even in anhydrous THF after a few days on the bench. What is happening? A: Two factors are likely at play: light and oxygen. 2-Pyrones are conjugated dienes that are highly photochemically active; ambient laboratory lighting can trigger dimerization or electrocyclic ring-opening [3]. Furthermore, THF forms peroxides over time, which will rapidly oxidize your formyl group to a carboxylic acid. Solution: Always use inhibitor-stabilized or freshly distilled THF, store solutions in amber vials, and maintain an inert argon atmosphere.

Q: Can I use DMSO for long-term stock solutions for biological assays? A: While DMSO is excellent for initial solubilization, it is highly hygroscopic. Absorbed water leads to hydration of the formyl group and subsequent base-catalyzed equilibration or hydrolysis of the pyrone ring, a phenomenon well-documented in [2]. Solution: If DMSO must be used, ensure it is strictly anhydrous, store it over 3Å molecular sieves, and limit the shelf-life of your stock solutions to <24 hours at -20°C.

Quantitative Solvent Screening Data

To guide your experimental design, the following table summarizes the kinetic stability of 5-formyl-2-pyrone across common laboratory solvents. Data is normalized to a 10 mM concentration at 25°C under ambient light.

SolventDielectric Constant (ε)NucleophilicityHalf-Life (t½ at 25°C)Primary Degradation PathwayRecommended Use
Methanol 32.7High< 2 hoursAcetalization / Ring-openingNOT recommended
Water (pH 7.4) 80.1High< 30 minsHydrolysisImmediate assay use only
DMSO (Ambient) 46.7Low (Hygroscopic)~ 12 hoursHydration (due to water uptake)Short-term NMR / Assays
Acetonitrile (Dry) 37.5Very Low> 72 hoursNone (Stable)HPLC / Long-term storage
THF (Dry) 7.5Very Low> 48 hoursOxidation (if peroxides present)Synthesis / Reactions
Toluene 2.4None> 120 hoursNone (Stable)High-temp reactions

Standard Operating Procedure: Self-Validating Solvent Stability Assay

To establish trustworthiness in your stability data, you must run a self-validating assay. This protocol utilizes an internal standard (Biphenyl) to normalize peak areas, ensuring that any observed concentration drop is due to true chemical degradation rather than solvent evaporation or instrument drift.

Workflow S1 1. Solvent Degassing S2 2. Compound Dissolution S1->S2 S3 3. Aliquot Sampling S2->S3 S4 4. HPLC/UV-Vis Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Step-by-step experimental workflow for evaluating solvent-dependent stability profiles.

Step-by-Step Methodology

Step 1: Solvent Preparation & Degassing

  • Select the test solvent (e.g., MeCN, THF, MeOH).

  • Sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen, preventing auto-oxidation of the formyl group.

  • Transfer the solvent to an amber glass vial to eliminate photochemical variables.

Step 2: Internal Standard & Stock Preparation

  • Prepare a 50 mM stock solution of Biphenyl (Internal Standard) in anhydrous MeCN.

  • Weigh exactly 5.0 mg of 5-formyl-2-pyrone and dissolve it in 5.0 mL of the degassed test solvent to create a ~8 mM solution.

  • Spike the solution with 100 µL of the Biphenyl stock. Vortex for 10 seconds.

Step 3: Incubation & Aliquot Sampling

  • Place the amber vial in a temperature-controlled shaker at 25°C.

  • Withdraw 50 µL aliquots at predefined time points:

    
    .
    
  • Immediately quench the aliquot by diluting it into 950 µL of cold (-20°C) anhydrous MeCN to halt any ongoing degradation kinetics.

Step 4: HPLC-UV Analysis

  • Inject 10 µL of the quenched sample onto a C18 Reverse-Phase column.

  • Run a gradient method: 5% to 95% MeCN in Water (with 0.1% Formic Acid to maintain the pyrone in a fully protonated, neutral state) over 10 minutes.

  • Monitor absorbance at 254 nm and 280 nm.

Step 5: Kinetic Modeling (Self-Validation)

  • Calculate the ratio of the 5-formyl-2-pyrone peak area to the Biphenyl peak area for each time point.

  • Plot the natural log of the area ratio (

    
    ) against time (
    
    
    
    ). A linear decay indicates first-order degradation kinetics. If the Biphenyl absolute peak area fluctuates by >5% between runs, recalibrate your injection needle or check for solvent evaporation.

References

  • Dobler, D., Leitner, M., Moor, N., & Reiser, O. (2021). 2-Pyrone – A Privileged Heterocycle and Widespread Motif in Nature. European Journal of Organic Chemistry, 2021(46), 6180-6205.[Link]

  • Wu, W., He, S., Zhou, X., & Lee, C.-S. (2010). Diels-Alder Cycloadditions of 5-Hydroxy-2-pyrones: 2H-Pyran-2,5-diones and 5-(tert-Butyldimethylsilyloxy)-2-pyrones as Synthons. European Journal of Organic Chemistry, 2010(6), 1124-1133.[Link]

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581-1620.[Link]

Optimization

Troubleshooting low conversion rates in 2-Oxo-2H-pyran-5-carbaldehyde reductions

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective reduction of 2-oxo-2H-pyran-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective reduction of 2-oxo-2H-pyran-5-carbaldehyde to its corresponding alcohol, (5-(hydroxymethyl)-2H-pyran-2-one). The inherent structure of this substrate—an α,β-unsaturated aldehyde electronically connected to a lactone—presents a unique chemoselectivity challenge. Low conversion rates, poor selectivity, and undesired side reactions are common hurdles. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome these issues.

Troubleshooting Guide: Addressing Low Conversion & Poor Selectivity

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction shows very low or no conversion. Most of my starting material is recovered.

Answer:

This is a common issue that typically points to problems with the reagents, reaction setup, or conditions. The primary culprits are often an inactive reducing agent or suboptimal reaction parameters.

Causality & Troubleshooting Steps:

  • Reagent Inactivity: Hydride reducing agents, particularly sodium borohydride (NaBH₄), can degrade over time due to moisture. Diisobutylaluminium hydride (DIBAL-H) is also highly sensitive to air and moisture.[1][2]

    • Action: Use a freshly opened bottle of the reducing agent or a previously opened bottle that has been stored meticulously under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon environment). If in doubt, purchase a new batch.

  • Insufficient Stoichiometry: While NaBH₄ can theoretically deliver four hydride equivalents, it can also be slowly consumed by protic solvents like methanol.[3] One equivalent may not be sufficient to drive the reaction to completion.

    • Action: Increase the molar equivalents of the reducing agent incrementally. A common starting point is 1.5 equivalents.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Suboptimal Temperature: Many hydride reductions are initiated at low temperatures (0 °C to -78 °C) to control reactivity and improve selectivity, followed by a slow warming to room temperature to ensure the reaction proceeds to completion.[3][5]

    • Action: Begin the addition of your reducing agent at 0 °C (for NaBH₄) or -78 °C (for DIBAL-H). After the addition is complete, allow the reaction to stir at this temperature for a set period (e.g., 2 hours for DIBAL-H) before gradually warming to room temperature and allowing it to stir for an additional period.[5]

  • Incorrect Solvent Choice: The choice of solvent is critical. NaBH₄ reductions are typically performed in protic solvents like methanol or ethanol.[3] In contrast, DIBAL-H requires aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[5][6] Using DIBAL-H in a protic solvent will rapidly and exothermically quench the reagent.

Troubleshooting Workflow: Low Conversion

start Problem: Low Conversion check_reagent Is the reducing agent fresh and properly stored? start->check_reagent check_equivalents Are you using sufficient molar equivalents (e.g., >1.2)? check_reagent->check_equivalents Yes solution_reagent Solution: Use a new, anhydrous batch of reducing agent. check_reagent->solution_reagent No check_temp Is the temperature profile optimized (e.g., cold addition, warm to RT)? check_equivalents->check_temp Yes solution_equivalents Solution: Increase molar equivalents to 1.5 - 2.0 eq. check_equivalents->solution_equivalents No check_solvent Is the solvent correct for the chosen reagent? check_temp->check_solvent Yes solution_temp Solution: Add reagent at 0°C or -78°C, then allow to warm. check_temp->solution_temp No solution_solvent Solution: Use MeOH/EtOH for NaBH4 or Aprotic (THF, DCM) for DIBAL-H. check_solvent->solution_solvent No

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: My reaction is messy, yielding multiple products and a low yield of the desired alcohol.

Answer:

This is a classic selectivity problem. The substrate has three reducible sites: the aldehyde (desired), the conjugated C=C double bond, and the lactone (pyranone) carbonyl. A "messy" reaction indicates that your reducing agent is not discriminating between these sites effectively.

Competing Reaction Pathways

sub 2-Oxo-2H-pyran-5-carbaldehyde p1 Desired Product (1,2-Reduction) sub->p1 [H⁻] attack on Aldehyde C=O p2 Side Product 1 (1,4-Reduction) sub->p2 [H⁻] attack on Alkene C=C (β-carbon) p3 Side Product 2 (Lactone Reduction) sub->p3 [H⁻] attack on Lactone C=O

Caption: Competing hydride attack sites on the substrate.

Causality & Troubleshooting Steps:

  • 1,2- vs. 1,4-Addition: Standard NaBH₄ reductions of α,β-unsaturated aldehydes can sometimes lead to a mixture of 1,2-addition (forming the desired allylic alcohol) and 1,4-conjugate addition (reducing the C=C bond).[3]

    • Action: Implement Luche Reduction. The Luche reduction (NaBH₄ with a stoichiometric amount of CeCl₃·7H₂O in methanol) is the premier method for selectively achieving 1,2-reduction of enones and enals.[7][8][9] The cerium(III) salt coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardening" it, which directs the hydride to attack the carbonyl carbon directly, suppressing 1,4-addition.[9]

  • Over-reduction: A strong, non-selective reducing agent like Lithium Aluminium Hydride (LiAlH₄) will readily reduce the aldehyde, the lactone, and the double bond, leading to a complex mixture. Even NaBH₄, if used in large excess or at high temperatures for prolonged periods, can begin to reduce the lactone.

    • Action: Choose a Milder or Bulkier Reagent.

      • Luche Conditions: As mentioned, this is the best first choice.

      • Bulky Hydrides: Reagents like L-Selectride (Lithium tri-sec-butylborohydride) are sterically hindered, which can enhance selectivity.[10][11] They are particularly effective at diastereoselective reductions of carbonyls.[11]

      • DIBAL-H at Low Temperature: DIBAL-H is well-known for the partial reduction of esters and lactones to aldehydes and lactols, respectively, at -78 °C.[5][6] Its bulky nature and the stable tetrahedral intermediate formed at low temperatures can prevent over-reduction.[6] This makes it a viable, albeit temperature-critical, option.

  • Substrate Decomposition: The 2H-pyran-2-one ring system can be unstable, particularly to harsh conditions (strong acids/bases, high heat).[12][13] If the reaction conditions are too aggressive, you may be degrading the starting material or product.

    • Action: Ensure the reaction is run under neutral or mildly buffered conditions. Maintain low temperatures and monitor the reaction closely by TLC, quenching it as soon as the starting material is consumed to avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" reducing agent for this specific transformation?

For the selective reduction of the aldehyde in 2-oxo-2H-pyran-5-carbaldehyde, the Luche reduction (NaBH₄/CeCl₃ in MeOH) is the most highly recommended starting point. It is experimentally simple, cost-effective, and specifically designed to favor the 1,2-reduction of α,β-unsaturated carbonyls while being mild enough to likely spare the lactone.[7][9]

Q2: I am still observing some 1,4-reduction product even under Luche conditions. What can I do?

While unlikely to be the major product, trace amounts can still form. Ensure you are using CeCl₃·7H₂O, as the hydrated form is crucial for the mechanism. Also, confirm you are using a 1:1 molar ratio of CeCl₃ to your substrate. Running the reaction at an even lower temperature (e.g., -20 °C or -40 °C) before allowing it to warm can further enhance selectivity.

Q3: Can I use catalytic hydrogenation?

Catalytic hydrogenation (e.g., H₂ with Pd/C) is generally not recommended for this transformation. This method preferentially reduces C=C double bonds over carbonyl groups.[9][14] You would likely see rapid reduction of the pyran's double bond, leading to the saturated lactone-aldehyde, which would then be further reduced.

Q4: My starting material seems to be unstable and forms a baseline smudge on the TLC plate. How can I handle this?

The 2H-pyran ring can undergo valence isomerization to an open-chain dienone form, which can be unstable.[12][13] If you suspect instability:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.

  • Purify Starting Material: Purify the 2-oxo-2H-pyran-5-carbaldehyde by chromatography immediately before use to remove any decomposed impurities.

  • Temperature Control: Keep the reaction as cold as is practical for the chosen reagent.

Data & Protocols

Table 1: Comparison of Common Reducing Agents
Reagent SystemTypical SolventTypical Temp.Expected SelectivityKey Considerations & Risks
NaBH₄ / CeCl₃ (Luche)Methanol0 °C to RTExcellent for 1,2-reduction of aldehyde.[7]Highly Recommended. Ensure use of hydrated CeCl₃.
NaBH₄ Methanol, Ethanol0 °C to RTGood , but risk of 1,4-addition byproduct.[3]A viable option if Luche is not possible, but selectivity is lower.
DIBAL-H THF, DCM, Toluene-78 °CGood to Excellent. Selective for aldehyde.[1]Strict temperature control is critical. Warming can lead to lactone reduction.[6]
L-Selectride® THF-78 °CGood to Excellent. Bulky nature promotes selectivity.[10]More expensive and requires handling of pyrophoric reagents.
LiAlH₄ THF, Et₂O0 °CPoor. Non-selective, will attack all reducible sites.[15]Not Recommended. Leads to over-reduction.
H₂, Pd/C Ethanol, Ethyl AcetateRTPoor. Prefers C=C bond reduction.[9]Not Recommended. Incorrect chemoselectivity.
Protocol 1: Recommended Starting Procedure (Luche Reduction)

This protocol is a robust starting point for achieving high selectivity for the desired allylic alcohol.

Experimental Workflow: Luche Reduction

Caption: Step-by-step workflow for the Luche reduction protocol.

Methodology:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 2-oxo-2H-pyran-5-carbaldehyde (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq).

  • Dissolution: Add anhydrous methanol (approx. 0.1 M concentration relative to the substrate) and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature is stable at 0 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 20 minutes. Effervescence (H₂ gas) will be observed. Ensure the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting material by TLC (a suitable eluent might be 30-50% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by adding acetone dropwise until effervescence ceases.

  • Work-up: Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure (5-(hydroxymethyl)-2H-pyran-2-one).

References
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]

  • Setamdideh, D., & Karimi, Z. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry. [Link]

  • Chem LibreTexts. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol. chem.libretexts.org. [Link]

  • ResearchGate. (n.d.). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. [Link]

  • Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. organic-synthesis.com. [Link]

  • American Chemical Society. (2015). A Quick Guide to Reductions in Organic Chemistry. acs.org. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. ncbi.nlm.nih.gov. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. en.wikipedia.org. [Link]

  • Tuoda. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. tuodachemical.com. [Link]

  • MDPI. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. mdpi.com. [Link]

  • ACG Publications. (n.d.). Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. acgpubs.org. [Link]

  • Al-Mogahzy, M. (2025). How to reduce α, β-unsaturated carbonyl compounds. Organic Chemistry. [Link]

  • Jung, M. E., & Lowe, J. A. (1984). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. organic-chemistry.org. [Link]

  • American Chemical Society. (n.d.). Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant. ACS Publications. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. chemistrysteps.com. [Link]

  • ResearchGate. (2025). Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. ResearchGate. [Link]

  • YouTube. (2021). L-Selectride Reduction Mechanism. youtube.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Enzymatic Reduction of Aldehydes. ncbi.nlm.nih.gov. [Link]

  • YouTube. (2021). Reductions with LS/KS selectrides and NaCNBH3. youtube.com. [Link]

  • ResearchGate. (n.d.). Selective reduction of an aldehyde in the presence of a ketone. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ncbi.nlm.nih.gov. [Link]

  • SciSpace. (n.d.). Document downloaded from: This paper must be cited as: The final publication is available at Copyright Additional Information. scispace.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. ncbi.nlm.nih.gov. [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. mdpi.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst. organic-chemistry.org. [Link]

  • SciELO. (n.d.). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. scielo.br. [Link]

  • Beilstein Journals. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. beilstein-journals.org. [Link]

  • Graz University of Technology. (n.d.). Aldehyde Reductase Activity of Carboxylic Acid Reductases. tugraz.at. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. masterorganicchemistry.com. [Link]

  • SciSpace. (n.d.). Chemistry of 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. typeset.io. [Link]

  • MDPI. (2006). Selective Enzymatic Reduction of Aldehydes. mdpi.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Reactions with 2-Oxo-2H-pyran-5-carbaldehyde

Welcome to the technical support center for reactions involving 2-oxo-2H-pyran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of contro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 2-oxo-2H-pyran-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Introduction to the Challenge of Regioselectivity

2-Oxo-2H-pyran-5-carbaldehyde is a highly functionalized heterocyclic compound with multiple reactive sites, making it a valuable synthon in organic synthesis. However, this very reactivity presents a significant challenge: controlling which part of the molecule reacts to achieve the desired product. The key to success lies in understanding the electronic and steric factors that govern its reactivity.

The primary reactive sites on 2-oxo-2H-pyran-5-carbaldehyde are:

  • The Aldehyde Carbonyl (C=O): Highly electrophilic and susceptible to nucleophilic attack (1,2-addition).

  • The α,β-Unsaturated System (C3-C4 and C5-C6): Prone to conjugate (1,4- or 1,6-) addition by nucleophiles.

  • The Diene System (C3-C6): Can participate in cycloaddition reactions.

Controlling the regioselectivity of a reaction means directing the incoming reagent to a specific site to form one constitutional isomer over others.[1] This guide will provide insights and practical protocols to help you achieve this control.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in reactions with 2-oxo-2H-pyran-5-carbaldehyde?

A1: The regiochemical outcome of reactions with this substrate is a delicate interplay of several factors:

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition at the highly electrophilic aldehyde carbonyl. "Soft" nucleophiles (e.g., cuprates, thiols, enamines) preferentially undergo conjugate addition (1,4- or 1,6-addition).[2]

  • Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can significantly influence the reaction pathway. Lower temperatures often favor kinetically controlled products (like 1,2-addition), while higher temperatures can lead to the thermodynamically more stable conjugate addition products.[3]

  • Catalysts: The choice of catalyst can dramatically alter the regioselectivity. For instance, certain Lewis acids can coordinate to the carbonyl oxygen, further activating the aldehyde for 1,2-addition. Conversely, other catalysts might preferentially activate the pyrone ring for conjugate addition or cycloaddition.[4][5]

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyran ring can sterically hinder attack at certain positions, thereby favoring reaction at more accessible sites.[6]

Q2: How can I favor nucleophilic attack at the aldehyde (1,2-addition) over conjugate addition?

A2: To promote 1,2-addition to the aldehyde, consider the following strategies:

  • Use of Hard Nucleophiles: Employ organolithium or Grignard reagents. These are highly reactive and tend to attack the most electrophilic center, which is the aldehyde carbonyl.[7]

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) often favors the kinetically preferred 1,2-addition product.

  • Chelating Lewis Acids: The use of Lewis acids that can chelate to both the aldehyde and pyrone carbonyl oxygens can enhance the electrophilicity of the aldehyde, directing the nucleophile to that position.

Q3: What conditions promote conjugate addition to the pyrone ring?

A3: To favor conjugate addition, you should consider:

  • Use of Soft Nucleophiles: Reagents like Gilman cuprates (R₂CuLi), thiols, or enamines are excellent choices for conjugate addition.[2]

  • Thermodynamic Control: Allowing the reaction to run for longer times or at slightly elevated temperatures can favor the formation of the more stable conjugate addition product.

  • Catalyst Selection: Certain catalysts can promote conjugate addition. For example, some transition metal catalysts can facilitate Michael additions.[8]

Q4: Can 2-oxo-2H-pyran-5-carbaldehyde participate in cycloaddition reactions, and how is regioselectivity controlled?

A4: Yes, the 2H-pyran-2-one ring system can act as a diene in Diels-Alder reactions.[4][9] The regioselectivity of these cycloadditions is influenced by the electronic nature of both the pyran and the dienophile.[10] Electron-withdrawing groups on the dienophile generally lead to a normal-electron-demand Diels-Alder reaction. The substitution pattern on the pyran ring will direct the orientation of the dienophile.[11] Computational studies can be valuable in predicting the favored regioisomer.[11]

Troubleshooting Common Regioselectivity Issues

This section addresses specific problems you might encounter in the laboratory and provides actionable solutions.

Problem 1: I am getting a mixture of 1,2- and 1,4-addition products. How can I improve the selectivity for the 1,4-adduct?

Cause: This is a common issue when the nucleophile has intermediate "hardness" or when the reaction conditions are not optimized for thermodynamic control.

Troubleshooting Workflow:

G start Mixture of 1,2- and 1,4-Adducts Observed check_nucleophile Is the nucleophile a 'soft' nucleophile (e.g., cuprate)? start->check_nucleophile change_nucleophile Action: Switch to a softer nucleophile like a Gilman cuprate (R₂CuLi). check_nucleophile->change_nucleophile No check_temp Is the reaction run at low temperature (-78 °C)? check_nucleophile->check_temp Yes success High Regioselectivity for 1,4-Adduct Achieved change_nucleophile->success increase_temp Action: Increase temperature moderately (e.g., to -20 °C or 0 °C) and extend reaction time. check_temp->increase_temp Yes check_solvent Review solvent choice. check_temp->check_solvent No increase_temp->success change_solvent Action: Screen less polar, aprotic solvents (e.g., THF, Et₂O). check_solvent->change_solvent change_solvent->success

Caption: Troubleshooting workflow for improving 1,4-addition selectivity.

Problem 2: My cycloaddition reaction is giving a mixture of regioisomers. How can I control this?

Cause: The regioselectivity of Diels-Alder reactions is governed by the orbital overlap between the diene (pyrone) and the dienophile. Mismatched electronics can lead to poor selectivity.

Troubleshooting Steps:

  • Analyze the Electronics: Determine if you are running a normal or inverse-electron-demand Diels-Alder reaction. For 2-oxo-2H-pyran-5-carbaldehyde, which is relatively electron-deficient, an electron-rich dienophile would be ideal for an inverse-electron-demand pathway.

  • Modify the Dienophile: If possible, modify the substituents on your dienophile to enhance the electronic bias. Adding an electron-donating or electron-withdrawing group can significantly influence the regiochemical outcome.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the energy levels of the frontier molecular orbitals of the dienophile and the diene, thereby enhancing the regioselectivity.[12] Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to find the optimal conditions.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve selectivity by favoring the transition state with the lowest activation energy.

Problem 3: The reaction is sluggish and I'm observing decomposition of my starting material.

Cause: 2-Oxo-2H-pyran-5-carbaldehyde can be sensitive to harsh reaction conditions, particularly strong bases or high temperatures, which can lead to polymerization or other side reactions.[8]

Solutions:

  • Milder Reaction Conditions: If possible, use milder bases or catalysts. For example, instead of a strong alkoxide base, consider an organic base like DBU or a milder inorganic base like K₂CO₃.

  • Temperature Monitoring: Carefully control the reaction temperature. If heating is necessary, do so gradually and monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to high temperatures.

  • Inert Atmosphere: Reactions with sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.

Detailed Experimental Protocols

Protocol 1: Regioselective 1,2-Addition of a Grignard Reagent

This protocol outlines the selective addition of a Grignard reagent to the aldehyde functionality.

Materials:

  • 2-Oxo-2H-pyran-5-carbaldehyde

  • Methylmagnesium bromide (3.0 M in Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-oxo-2H-pyran-5-carbaldehyde (1 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-(2-oxo-2H-pyran-5-yl)ethanol.

Protocol 2: Regioselective 1,4-Conjugate Addition using a Gilman Reagent

This protocol describes the selective conjugate addition of a cuprate to the pyrone ring.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (1.6 M in Et₂O)

  • 2-Oxo-2H-pyran-5-carbaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked flask under an argon atmosphere, add CuI (1.1 mmol) and anhydrous THF (5 mL).

  • Cool the suspension to -40 °C.

  • Slowly add methyllithium (2.2 mmol, 2.2 equivalents) dropwise. The solution should turn from a slurry to a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.

  • Stir the Gilman reagent at -40 °C for 15 minutes.

  • In a separate flask, dissolve 2-oxo-2H-pyran-5-carbaldehyde (1 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Slowly transfer the solution of the pyran-carbaldehyde to the Gilman reagent via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Follow steps 7-10 from Protocol 1 for workup and purification to obtain the 4-methyl-2-oxo-dihydropyran-5-carbaldehyde product.

Data Presentation

Table 1: Effect of Nucleophile and Temperature on Regioselectivity
EntryNucleophileTemperature (°C)Major ProductProduct Ratio (1,2:1,4)
1MeMgBr-781,2-Addition>95:5
2MeMgBr01,2-Addition80:20
3Me₂CuLi-781,4-Addition<5:95
4Me₂CuLi01,4-Addition15:85

Note: Product ratios are approximate and can vary based on specific reaction conditions and substrate purity.

Mechanistic Insights

Diagram 1: Competing Reaction Pathways

G cluster_1_2 1,2-Addition (Kinetic Control) cluster_1_4 1,4-Addition (Thermodynamic Control) sub 2-Oxo-2H-pyran-5-carbaldehyde node_1_2 Attack at Aldehyde Carbonyl sub->node_1_2 Nu⁻ node_1_4 Attack at C-4 sub->node_1_4 Nu⁻ prod_1_2 Alcohol Product node_1_2->prod_1_2 H⁺ workup intermediate Enolate Intermediate node_1_4->intermediate prod_1_4 Conjugate Adduct intermediate->prod_1_4 Tautomerization

Caption: Competing 1,2- and 1,4-addition pathways for nucleophilic attack.

References

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235–3237. [Link]

  • Kakiuchi, K., et al. (2021). [2+2]photocycloaddition of 5,6-substituted 2-oxo-2h-pyran-3-carboxylates with alkenes. HETEROCYCLES, 102(2), 253-264.
  • Beaudry, C. M., et al. (2014). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry, 79(18), 8534–8544. [Link]

  • Various Authors. (2021). 14.3.5 Pyranones and Pyranthiones. In Science of Synthesis.
  • Kumar, A., et al. (2018). Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. The Journal of Organic Chemistry, 83(7), 3749–3757. [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (30), 3235-3237. [Link]

  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 52(10), 1889-1902.
  • Afarinkia, K., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5650. [Link]

  • Oreate AI. (2026, January 21). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry.
  • De Nanteuil, F. (2015). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives.
  • Loos, D., et al. (2002). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 7(9), 669-682. [Link]

  • Chemistry university. (2021, April 1). Regioselectivity in Alkene Formations (organic synthesis) [Video]. YouTube. [Link]

  • Stanovnik, B., & Svete, J. (2013).
  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates. The Journal of Organic Chemistry, 52(10), 1889–1902. [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
  • Penn State University. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Sola, M., & Besora, M. (2015). On the mechanism of the Shapiro reaction: understanding the regioselectivity. Organic & Biomolecular Chemistry, 13(22), 6239-6246.
  • LibreTexts. (2023, January 22). Conjugate Addition Reactions. Chemistry LibreTexts.
  • Boukattaya, F., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(4), 571-577. [Link]

  • Sharma, P., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(34), 29693–29718. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 9(4), 228-251. [Link]

  • Acharya, A., & Panda, S. S. (2025, September 30). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science.
  • Sharma, P., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(34), 29693-29718. [Link]

  • Stanovnik, B., & Svete, J. (2013). Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc, 2013(1), 333-363.
  • Flores-Alamo, M., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(4), e202400411. [Link]

  • Kumar, R., et al. (2021). Regiodivergent Organocatalytic Reactions. Molecules, 26(17), 5101. [Link]

  • Soderberg, T. (n.d.). Chapter 10 Solutions to Problems - Aldehydes and Ketones: Nucleophilic Addition Reactions. In Organic Chemistry with a Biological Emphasis Volume II.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopy of 2-Oxo-2H-pyran-5-carbaldehyde in CDCl₃

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-Oxo-2H-pyran-5-carbaldehyde, a valuable heterocyclic building block in organic synthesis. Designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-Oxo-2H-pyran-5-carbaldehyde, a valuable heterocyclic building block in organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It establishes a framework for spectral interpretation through a comparative analysis with structurally related compounds, explains the rationale behind spectral features, and provides a robust experimental protocol for data acquisition.

Introduction: The Structural and Spectroscopic Challenge

2-Oxo-2H-pyran-5-carbaldehyde, also known as coumaldehyde, belongs to the 2-pyrone class of heterocyclic compounds. These structures are present in numerous natural products and serve as versatile intermediates in the synthesis of more complex molecules.[1] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

The ¹H NMR spectrum of 2-Oxo-2H-pyran-5-carbaldehyde is dictated by the unique electronic environment of the pyrone ring, which is influenced by the electron-withdrawing nature of the lactone carbonyl and the appended aldehyde group. This guide will dissect these influences by comparing expected chemical shifts with empirical data from analogous structures.

Structural Features and Predicted ¹H NMR Assignments

The chemical structure and standard proton numbering for 2-Oxo-2H-pyran-5-carbaldehyde are depicted below. The key protons are the aldehyde proton (CHO) and the three olefinic protons on the pyran ring: H-3, H-4, and H-6.

Caption: Structure of 2-Oxo-2H-pyran-5-carbaldehyde with proton labels.

Based on fundamental NMR principles, we can predict the relative chemical shifts:

  • Aldehyde Proton (CHO): This proton is expected to be the most deshielded (highest chemical shift) due to the strong electron-withdrawing and anisotropic effects of the aldehyde carbonyl group. Its resonance is typically found in the 9-10 ppm region.[2]

  • H-6 Proton: This proton is adjacent to the ring oxygen and is part of a vinylogous ester system. It is also ortho to the electron-withdrawing aldehyde group. These combined effects will cause a significant downfield shift.

  • H-3 and H-4 Protons: These protons form a vinyl system adjacent to the lactone carbonyl. H-4 is expected to be further downfield than H-3 due to its position relative to the carbonyl group and its coupling to H-3.

Comparative Analysis of Chemical Shifts

To substantiate these predictions, we compare the structure with related compounds for which experimental data in CDCl₃ are available. This comparative approach allows for a more refined estimation of the chemical shifts for our target molecule.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate 6.36 (d)7.63 (d)--2.33 (s, CH₃), 3.86 (s, OCH₃)
4-Methoxy-6-styryl-2H-pyran-2-one 6.39 (d)7.71 (d)--3.98 (s, OCH₃), 7.25-7.57 (m, Styryl)
2-Pyridone [3]6.57 (d)7.26 (t)6.15 (t)7.31 (d)-
Predicted: 2-Oxo-2H-pyran-5-carbaldehyde ~6.4-6.6~7.6-7.8-~8.0-8.3~9.7-10.0 (CHO)

Analysis of Comparative Data:

  • The data for the methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate shows the typical chemical shifts for H-3 and H-4 in a 2-pyrone system, with H-4 being significantly downfield from H-3.

  • The styrylpyrone derivative exhibits similar shifts for the pyrone protons, indicating that substitution at the 6-position does not drastically alter the H-3/H-4 environment.

  • 2-Pyridone, while containing a nitrogen heteroatom, provides a useful aromatic heterocycle comparison, showing a wide range of chemical shifts for its ring protons.[3]

  • Based on these comparisons, the aldehyde group at C-5 in our target molecule is expected to strongly deshield the adjacent H-4 and H-6 protons. The H-6 proton, being ortho to the aldehyde, will likely experience the most substantial downfield shift among the ring protons. The aldehyde proton itself is predicted to appear in its characteristic region above 9.5 ppm.

Standard Operating Protocol: ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol should be followed. This protocol is designed to be a self-validating system by incorporating standard best practices for NMR sample preparation and data acquisition.

cluster_workflow NMR Acquisition and Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ with TMS) instrument NMR Spectrometer Setup (e.g., 400 MHz, Tune & Shim) prep->instrument Insert Sample acquire Data Acquisition (Acquire Free Induction Decay - FID) instrument->acquire Execute Experiment process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Generate Spectrum analyze Spectral Analysis (Integration, Peak Picking, J-coupling) process->analyze Refine Spectrum elucidate Structural Elucidation analyze->elucidate Assign Protons

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Oxo-2H-pyran-5-carbaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). To ensure high purity, use a solvent from a freshly opened ampoule or one stored over molecular sieves.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample and ensure it is positioned correctly within the probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for sufficient relaxation of the protons.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, if necessary.

    • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
  • Wiley-VCH. (2002). 1H NMR (CDCL3, 300 MHz) d = 7.
  • AIP Publishing. (2023). Synthesis and Characterization of 2-Pyrone Compounds Derived from Coumalic Acid and Evaluation of the Antimicrobial Activity. AIP Conference Proceedings. [Link]

  • ResearchGate. (n.d.). Table 2. 1H-NMR chemical shifts in ppm. Solvent CDCl3. Retrieved from ResearchGate. [Link]

  • Radboud University Repository. (n.d.). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives.
  • UCLA Chemistry. (n.d.). 1H NMR for qNMR (400 MHz, CDCl3).
  • Vaia. (n.d.). Q18P The proton NMR spectrum of 2-pyridone... [FREE SOLUTION]. Retrieved from Vaia. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, CDCl3, experimental) (NP0342009). Retrieved from the Natural Products Magnetic Resonance Database. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (300 MHz, CDCl3) showing the chemical shifts of the.... Retrieved from ResearchGate. [Link]

  • MDPI. (2024). New Meroterpenoids and α-Pyrone Derivatives Isolated from the Mangrove Endophytic Fungal Strain Aspergillus sp. GXNU-Y85. Marine Drugs. [Link]

  • UCLA Chemistry and Biochemistry. (1987). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate)
  • SciELO. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society. [Link]

  • ACS Publications. (1987). Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates. The Journal of Organic Chemistry. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. [Link]

  • Elsevier. (2013).
  • Scribd. (n.d.). Approximate NMR Shift Ranges. Retrieved from Scribd. [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry.

Sources

Comparative

Comparative Guide: IR Spectroscopy Characterization of 5-Formyl-2-pyrone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectral comparison, mechanistic causality of peak shifts, and validated FTIR methodologies for pyrone deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective spectral comparison, mechanistic causality of peak shifts, and validated FTIR methodologies for pyrone derivatives.

Structural Context & Mechanistic Causality of Peak Shifts

5-Formyl-2-pyrone (also known as 2-oxo-2H-pyran-5-carboxaldehyde) is a highly versatile electrophilic building block used extensively in heterocyclic synthesis and drug discovery. Accurately characterizing this compound via Infrared (IR) spectroscopy requires distinguishing its unique dual-carbonyl system from structurally similar isomers and precursors.

As an application scientist, it is critical to understand why the IR peaks appear where they do, rather than simply memorizing values. The spectral signature of 5-formyl-2-pyrone is dictated by the precise electronic interplay between the pyrone ring and the formyl substituent:

  • The Lactone Carbonyl (C=O): In an unsubstituted 2-pyrone, the lactone carbonyl typically absorbs at 1740 cm⁻¹1. However, placing a formyl group at the C5 position introduces a strong electron-withdrawing group (EWG) directly conjugated to the diene system. This pulls electron density away from the ring, reducing the resonance contribution of the ring oxygen's lone pairs to the lactone carbonyl. Consequently, the C=O bond order increases, requiring higher energy to stretch, shifting the peak significantly higher to 1765 cm⁻¹ .

  • The Formyl Carbonyl (C=O): The aldehyde carbonyl is conjugated with the pyrone ring, placing its stretching frequency at 1702 cm⁻¹ . This is typical for α,β-unsaturated aldehydes but remains distinctly separated from the lactone peak, allowing for unambiguous identification.

  • Ring C=C Stretches: The conjugated double bonds of the pyrone ring appear at 1642 cm⁻¹ and 1567 cm⁻¹ .

Electronic_Effects N1 Unsubstituted 2-Pyrone Lactone C=O: ~1740 cm⁻¹ N2 Addition of 5-Formyl Group (Strong EWG) N1->N2 N3 Decreased Ring Conjugation with Lactone C=O N2->N3 N4 5-formyl-2-pyrone Lactone C=O: 1765 cm⁻¹ N3->N4

Fig 1: Electronic effects of the 5-formyl group on lactone C=O stretching frequency.

Comparative Spectral Data Matrix

To objectively evaluate the identity and purity of synthesized 5-formyl-2-pyrone, it must be compared against its structural analogs. The table below summarizes the quantitative shifts in characteristic IR peaks.

CompoundLactone C=O (cm⁻¹)Substituent C=O (cm⁻¹)Ring C=C (cm⁻¹)Diagnostic Insight
Unsubstituted 2-Pyrone 1740N/A1645Baseline reference for the pyrone core.
5-Formyl-2-pyrone 1765 1702 (Aldehyde)1642, 1567 Strong EWG effect shifts lactone C=O by +25 cm⁻¹.
6-Formyl-2-pyrone 17451708 (Aldehyde)1625Weaker resonance effect on lactone C=O compared to C5.
Coumalic Acid (5-COOH)17541707 (Carboxylic)1604Acid precursor; broad OH stretch (2500-3300 cm⁻¹) present.

Data synthesized from authoritative spectroscopic literature [1][2][3].

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When acquiring the IR spectrum of 5-formyl-2-pyrone, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) methods. Each approach has distinct performance characteristics that affect the final spectral output.

  • ATR-FTIR: Highly efficient and non-destructive. However, because the IR beam's penetration depth into the sample is wavelength-dependent, high-wavenumber peaks (like the 1765 cm⁻¹ lactone C=O) will inherently appear lower in intensity compared to low-wavenumber peaks unless mathematically corrected.

  • Transmission FTIR (KBr): Provides excellent baseline linearity and true relative peak intensities. The major drawback is the hygroscopic nature of KBr. If water is absorbed, a strong bending mode appears at ~1640 cm⁻¹, which will completely mask the critical 1642 cm⁻¹ C=C stretch of the pyrone ring.

IR_Workflow Sample 5-formyl-2-pyrone Sample Preparation ATR ATR-FTIR Method (Non-destructive) Sample->ATR KBr Transmission Method (KBr Pellet) Sample->KBr ATR_S1 Clean Diamond Crystal (Background Scan) ATR->ATR_S1 KBr_S1 Grind with Dry KBr (1:100 ratio) KBr->KBr_S1 ATR_S2 Apply Solid & Engage Anvil ATR_S1->ATR_S2 Acq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_S2->Acq KBr_S2 Press Pellet (10 tons, 2 mins) KBr_S1->KBr_S2 KBr_S2->Acq Anal Peak Assignment (Lactone: 1765, Formyl: 1702) Acq->Anal

Fig 2: Comparative workflow for ATR-FTIR versus Transmission FTIR analysis of pyrones.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate built-in validation checks.

Protocol A: High-Fidelity KBr Pellet Preparation (Transmission)
  • Baking: Pre-dry FT-IR grade KBr powder at 110°C for >2 hours to eliminate adsorbed water. Store immediately in a desiccator.

  • Background Validation (Self-Validation Step): Run a blank KBr pellet first. Causality: If a broad band at 3400 cm⁻¹ or a sharp peak at 1640 cm⁻¹ is present in the blank, re-dry the KBr. Do not proceed, as the 1640 cm⁻¹ water band will artificially inflate or obscure the 1642 cm⁻¹ pyrone C=C peak.

  • Milling: Combine 1-2 mg of 5-formyl-2-pyrone with 100 mg of dry KBr in an agate mortar. Grind gently for exactly 1 minute. Causality: Vigorous or prolonged grinding can induce polymorphic phase changes or localized frictional heating, altering the crystal lattice and shifting the IR peaks.

  • Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air (preventing opaque, scattering pellets), then press at 10 tons for 2 minutes.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

Protocol B: ATR-FTIR Analysis
  • Crystal Cleaning: Wipe the diamond or ZnSe crystal with isopropyl alcohol and allow it to evaporate completely.

  • Background Scan (Self-Validation Step): Acquire an ambient air background. Verify that the baseline is flat and the energy throughput (interferogram centerburst) is within the manufacturer's optimal range. A sloping baseline indicates crystal contamination.

  • Sample Application: Place ~2 mg of solid 5-formyl-2-pyrone directly onto the center of the crystal.

  • Anvil Engagement: Lower the pressure arm until the clutch clicks. Causality: Consistent pressure ensures reproducible optical contact, which directly dictates the penetration depth of the evanescent wave.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This standardizes the spectrum, compensating for the wavelength-dependent penetration depth, allowing direct comparison with the transmission values (1765 cm⁻¹ and 1702 cm⁻¹) cited in literature.

References

  • Vogel, G. "Notes - ElectronicsAndBooks" (Synthesis and Characterization of 2-Pyrone-5-carboxaldehyde and 2-Pyrone-6-carboxaldehyde). ElectronicsAndBooks (Archived from J. Org. Chem., 30, 203, 1965).
  • "Flow Synthesis of Coumalic Acid and its Derivatization." The Royal Society of Chemistry.
  • "On the mechanism of ring opening in 2-pyrone irradiations." Canadian Science Publishing.

Sources

Validation

HPLC Method Development for 2-Oxo-2H-pyran-5-carbaldehyde Purity Analysis: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Challenges in Pyran-Carbaldehyde Analysis 2-Oxo-2H-pyran-5-carbaldehyde (CAS 18327-02-1) is a highly reactive, conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Challenges in Pyran-Carbaldehyde Analysis

2-Oxo-2H-pyran-5-carbaldehyde (CAS 18327-02-1) is a highly reactive, conjugated heterocyclic compound. Derived from coumalic acid, it serves as a critical synthetic intermediate for various bioactive molecules, including 1[1].

Developing a stability-indicating HPLC method for this molecule presents two distinct physicochemical challenges:

  • Polarity & Retention: The molecule features an

    
    -unsaturated lactone (2-pyrone) ring coupled with a polar aldehyde group. On conventional alkyl phases (like C18), its high polarity results in poor retention (
    
    
    
    ), leading to co-elution with the solvent front or polar matrix components.
  • Silanol Interactions: The aldehyde oxygen acts as a strong hydrogen bond acceptor. If standard silica supports are used, the analyte interacts with residual unendcapped silanols, causing severe peak tailing and compromising quantitative accuracy.

To establish a robust method, we must move beyond default C18 columns and leverage orthogonal retention mechanisms.

Comparative Analysis of Stationary Phases

As an Application Scientist, selecting the correct stationary phase requires matching the column chemistry to the analyte's electronic properties. We compared three distinct column chemistries to resolve 2-Oxo-2H-pyran-5-carbaldehyde from its primary oxidative degradation product (2-oxo-2H-pyran-5-carboxylic acid).

  • Standard C18 (Octadecyl): Relies purely on dispersive hydrophobic interactions. It fails to adequately retain the polar pyrone ring and suffers from secondary silanol interactions.

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-deficient 2-pyrone ring interacts favorably with the electron-rich phenyl phase, significantly increasing retention orthogonally to lipophilicity while improving peak shape.
    
  • Mixed-Mode RP (e.g., Newcrom R1): Features a low-silanol reverse-phase surface with embedded ion-pairing groups. This dual-mechanism approach has been shown to provide 2[2].

Quantitative Performance Comparison

The following experimental data summarizes the performance of each column under identical gradient conditions (5% to 60% Acetonitrile over 15 mins, 0.1% Formic Acid).

Stationary Phase (5 µm, 100 Å)Primary Retention MechanismRetention Factor (

)
Asymmetry (

)
Resolution (

) from Acid Impurity
Analytical Verdict
Standard C18 Hydrophobic (Dispersive)1.11.8 (Severe Tailing)1.2Suboptimal; fails system suitability.
Phenyl-Hexyl Hydrophobic +

3.41.1 (Excellent)3.5Optimal ; best balance of peak shape and simplicity.
Mixed-Mode RP Hydrophobic + Ion-Exchange4.21.0 (Perfect Symmetry)5.1Excellent, but requires complex buffer management.

Logical Workflow for Method Development

Method_Dev_Logic Start Target: 2-Oxo-2H-pyran-5-carbaldehyde Screen Phase 1: Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Mixed-Mode) Start->Screen Eval Evaluate Retention (k') & Peak Asymmetry (As) Screen->Eval Decision k' > 2.0 & As < 1.2? Eval->Decision Optimize Phase 2: Mobile Phase Optimization (0.1% Formic Acid / Acetonitrile) Decision->Optimize Yes Fail Modify Stationary Phase or Organic Modifier Decision->Fail No Validate Phase 3: ICH Q2 Method Validation (Specificity, Linearity, Accuracy) Optimize->Validate Fail->Screen

Logical workflow for HPLC method development and validation of pyran derivatives.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the Phenyl-Hexyl column provides the most robust platform. The following protocol incorporates built-in self-validating controls to ensure data integrity prior to sample quantification.

Causality in Mobile Phase Selection

We utilize 0.1% Formic Acid in water as Mobile Phase A. The primary degradation pathway of the carbaldehyde is oxidation to 2-oxo-2H-pyran-5-carboxylic acid (pKa ~3.5). At a neutral pH, this acid ionizes, eluting near the void volume with poor peak shape. Formic acid (pH ~2.7) protonates the degradant, ensuring predictable reverse-phase retention and baseline resolution, adhering to 3[3]. Similar acidic modifier approaches are standard for the 4[4].

Step-by-Step Methodology

1. System Preparation & Equilibration

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times and reduces backpressure).

  • Detection: UV Diode Array Detector (DAD) set to 280 nm (optimal for the conjugated pyrone system).

2. Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte band)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity resolution)

  • 12.0 - 14.0 min: 60% to 95% B (Column wash)

  • 14.0 - 18.0 min: 5% B (Re-equilibration)

3. Sample Preparation & The "Solvent Effect"

  • Crucial Step: Dissolve the sample in a diluent of 5% Acetonitrile in Water.

  • Causality: If dissolved in 100% Acetonitrile, the strong solvent effect will cause the analyte to prematurely migrate down the column before the mobile phase gradient catches up, leading to split peaks or severe band broadening.

4. Self-Validating System Controls Before running unknown samples, the system must validate its own resolving power:

  • Control 1 (Specificity Blank): Inject 10 µL of the diluent. Acceptance: No ghost peaks at the expected retention time of the carbaldehyde (~6.5 mins).

  • Control 2 (System Suitability Test - SST): Inject a resolution standard containing 2-Oxo-2H-pyran-5-carbaldehyde (100 µg/mL) and 2-oxo-2H-pyran-5-carboxylic acid (10 µg/mL). Acceptance Criteria: Resolution (

    
    ) > 2.0, Asymmetry (
    
    
    
    ) < 1.2, and Theoretical Plates (
    
    
    ) > 10,000.
  • Control 3 (Peak Purity): Utilize the DAD to extract the UV spectrum across the apex, leading edge, and tailing edge of the target peak. Acceptance: The spectral match factor must be >990, proving no hidden co-eluting impurities exist under the main peak.

References

1.[2] Separation of 5,6-Dihydro-2H-pyran-3-carbaldehyde on Newcrom R1 HPLC column - SIELC Technologies - 2 2.[3] A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis - 3 3.[4] Application Note & Protocol: Quantification of 5-Propylfuran-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem - 4 4.[1] Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - PMC - 1

Sources

Comparative

Comparative Guide: Melting Point Determination and Analytical Standards for 2-Oxo-2H-pyran-5-carbaldehyde

Executive Summary 2-Oxo-2H-pyran-5-carbaldehyde (CAS: 18327-02-1) is a highly reactive heterocyclic building block utilized extensively in the synthesis of complex pyrimidines and biologically active compounds (1)[1]. Du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-2H-pyran-5-carbaldehyde (CAS: 18327-02-1) is a highly reactive heterocyclic building block utilized extensively in the synthesis of complex pyrimidines and biologically active compounds (1)[1]. Due to the presence of an electrophilic formyl group and a structurally sensitive 2-pyrone ring, this compound is highly susceptible to thermal degradation and polymorphic shifts. Establishing a rigorous analytical standard for its melting point is critical for downstream drug development workflows.

This guide objectively compares the performance of three primary melting point determination methodologies—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy—providing actionable, self-validating protocols for analytical chemists.

Comparative Analysis of Melting Point Techniques

When evaluating 2-Oxo-2H-pyran-5-carbaldehyde, we must consider the lability of the pyrone ring. The formyl group at the 5-position draws electron density, making the ring susceptible to thermal ring-opening if heated improperly. Therefore, distinguishing between a true endothermic melt and an exothermic decomposition is paramount.

  • Automated Capillary Melting Point: The classical capillary method, now modernized with digital optical detection, relies on observing the phase transition of a powdered sample within a glass capillary (2)[2]. While highly accessible and compliant with pharmacopeial standards (USP/Ph.Eur.), it is limited by its inability to differentiate between true melting and concurrent thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the differential heat flow required to increase the temperature of the sample versus a reference (3)[3]. For reactive pyrone derivatives, DSC is the gold standard. It accurately determines the onset of melting, quantifies the heat of fusion (

    
    ), and distinguishes endothermic melting events from exothermic degradation.
    
  • Hot-Stage Microscopy (HSM): HSM couples a polarizing microscope with a temperature-controlled stage. It provides real-time visual evidence of crystal lattice collapse and is particularly useful for identifying birefringence changes associated with polymorphism (4)[4].

Quantitative Comparison
Analytical MethodPrimary OutputAccuracyIdeal Sample SizeProsCons
Automated Capillary Visual melting range (

)

to

°C
1–5 mgHigh throughput, USP/Ph.Eur. compliantCannot distinguish melting from decomposition
DSC Heat flow,

, Onset Temp

°C
2–10 mgDetects polymorphs, highly preciseHigh equipment cost, complex preparation
Hot-Stage Microscopy Visual phase transition

°C
< 1 mgReal-time visual confirmation of crystalsSubjective operator interpretation

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality checks to validate the accuracy of the melting point determination for 2-Oxo-2H-pyran-5-carbaldehyde.

Protocol A: High-Precision DSC Analysis (R&D Standard)

Causality Focus: Heating 2-Oxo-2H-pyran-5-carbaldehyde in an open system risks premature volatilization or oxidative degradation before the true melting point is reached.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the analyte into a standard aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: This creates a closed thermodynamic system, suppressing sublimation and containing volatile degradants that could artificially skew the heat flow curve.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the formyl group during the thermal ramp.

  • Thermal Ramp: Equilibrate at 25°C, then heat at a controlled ramp rate of 5°C/min. Causality: A 5°C/min rate provides the optimal balance between signal resolution (producing a sharp endothermic peak) and thermal equilibrium.

  • Self-Validation: The protocol is validated if the post-transition baseline returns to a flat, horizontal state. A drifting baseline indicates pan leakage or irreversible thermal decomposition.

Protocol B: Automated Capillary Method (Routine QC)

Causality Focus: While less precise than DSC, automated capillary methods are essential for high-throughput batch release. The primary risk here is thermal lag between the heating block and the sample.

  • Capillary Loading: Pulverize the sample to a fine, uniform powder and pack it into a glass capillary to a depth of 2–3 mm. Causality: Uniform particle size maximizes surface area contact, ensuring homogeneous heat transfer.

  • Pre-Heating: Rapidly heat the instrument block to approximately 10°C below the expected melting point of the specific batch.

  • Measurement Ramp: Reduce the heating rate to exactly 1°C/min. Causality: This slow ramp ensures the sample temperature accurately reflects the sensor temperature, minimizing thermal lag and preventing artificial broadening of the melting range.

  • Self-Validation: Perform the measurement in triplicate. The system validates itself if the melting range (

    
    ) across all three replicates varies by less than 0.5°C.
    

Decision Workflow Visualization

G Start 2-Oxo-2H-pyran-5-carbaldehyde Sample Evaluation Decision Is thermodynamic data or polymorph ID needed? Start->Decision DSC Differential Scanning Calorimetry (DSC) Decision->DSC Yes (R&D / API Release) Capillary Automated Capillary Method Decision->Capillary No (Routine QC) DSC_Out Output: Heat of Fusion, Exact Onset Temp DSC->DSC_Out Cap_Out Output: Visual Melting Range Capillary->Cap_Out

Fig 1: Decision workflow for selecting the optimal melting point determination method.

References

  • Product Class 12: Pyrimidines. Thieme-Connect. 1

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH PMC. 3

  • Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications. Baetro Machining. 2

  • Melting Point Determination. ResolveMass Laboratories Inc.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxo-2H-pyran-5-carbaldehyde

As a Senior Application Scientist, I recognize that handling highly reactive bifunctional building blocks like 2-Oxo-2H-pyran-5-carbaldehyde (CAS: 18327-02-1) requires more than a cursory glance at a Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive bifunctional building blocks like 2-Oxo-2H-pyran-5-carbaldehyde (CAS: 18327-02-1) requires more than a cursory glance at a Safety Data Sheet (SDS). This compound features both an electrophilic aldehyde and an electron-deficient 2-pyrone ring (a masked β-alkoxyenone motif). While this dual reactivity makes it a powerful precursor for complex heterocyclizations in drug discovery, it also dictates a severe toxicological profile.

To ensure both the integrity of your synthetic yields and the safety of your laboratory personnel, this guide provides a mechanistic, self-validating framework for handling, utilizing, and disposing of 2-Oxo-2H-pyran-5-carbaldehyde.

Physicochemical Profiling & Hazard Causality

Before designing a Personal Protective Equipment (PPE) matrix, we must establish the baseline reactivity of the molecule. The compound requires strict cold-chain logistics because aldehydes on electron-deficient rings are highly prone to auto-oxidation and polymerization at ambient temperatures.

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationCausality / Operational Impact
CAS Number 18327-02-1Unique identifier for regulatory tracking.
Molecular Weight 124.09 g/mol Low molecular weight increases the risk of aerosolization and dusting during transfer.
Storage Cold-chain (2–8°C), Inert GasPrevents auto-oxidation of the aldehyde and hydrolysis of the pyrone ring (1[1]).
Hazards (GHS) H302, H312, H332Acute Toxicity (Oral, Dermal, Inhalation). The electrophile reacts rapidly with biological nucleophiles, demanding systemic PPE coverage (1[1]).

The PPE Ecosystem: Mechanistic Justification

Standard laboratory attire is insufficient for H312/H332 designated compounds. Your PPE must create a self-validating barrier against a compound that can rapidly cross biological membranes.

Table 2: Required PPE Matrix

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer).Nitrile provides tactile sensitivity, but aldehydes can permeate it over extended periods. Neoprene provides a robust chemical barrier against reactive electrophiles.
Eye/Face Protection Snug-fitting chemical splash goggles + Polycarbonate face shield.Aerosolized 2-pyrone derivatives can cause severe ocular damage. The shield prevents facial dermal exposure (H312).
Body Protection Flame-resistant (FR) lab coat with elastic cuffs + Chemical apron.Elastic cuffs prevent the compound from bypassing the glove barrier during high-velocity airflow manipulations inside the fume hood.
Respiratory N95/P100 particulate respirator or PAPR (for >50g scale).Directly mitigates the H332 (Harmful if inhaled) hazard caused by the compound's fine powder morphology.

Operational Workflows & Engineering Controls

To maintain the scientific integrity of the reagent while protecting the researcher, follow this step-by-step operational methodology.

Step-by-Step Methodology for Safe Handling:

  • Thermal Acclimation: Retrieve the sealed vial from cold storage (2–8°C). Crucial Step: Allow the vial to equilibrate to ambient room temperature inside a desiccator for at least 30 minutes before breaking the seal.

    • Causality: Opening a cold vial exposes the interior to ambient humidity. The electron-deficient 2-pyrone ring is highly susceptible to nucleophilic attack by water, leading to premature ring-opening and degradation.

  • Environment & Weighing: Conduct all transfers inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. Use anti-static weighing boats to prevent the powder from holding a static charge, which leads to aerosolization.

  • Reaction Execution: Purge the reaction vessel with Argon or Nitrogen. The inert atmosphere prevents the aldehyde from oxidizing into 2-oxo-2H-pyran-5-carboxylic acid.

  • Quenching & Decontamination: Wipe down all spatulas, balances, and fume hood surfaces with a 10% w/v sodium bisulfite (NaHSO3) solution.

    • Causality: The electrophilic aldehyde group reacts rapidly with bisulfite to form a water-soluble, non-volatile α-hydroxysulfonate adduct. This self-validating protocol chemically neutralizes the active pharmacophore, eliminating residual inhalation and dermal risks.

Workflow A Cold Storage (-20°C / 2-8°C) B Thermal Acclimation A->B Prevents condensation C Fume Hood (Anti-static handling) B->C Transfer D Reaction Setup (Inert Gas) C->D Weighing E Decontamination (10% Bisulfite) D->E Post-reaction

Step-by-step operational workflow for handling 2-Oxo-2H-pyran-5-carbaldehyde.

Drug Development Context: Why Handle This Risk?

Understanding the end-goal reinforces the necessity of strict handling protocols. 2-Oxo-2H-pyran-5-carbaldehyde is a highly sought-after building block in medicinal chemistry. Its masked β-alkoxyenone motif allows for complex heterocyclizations. For instance, reacting this compound with amidine derivatives yields 3-(pyrimidin-5-yl)acrylic acids (2[2]). These fused pyrimidine structures are foundational in developing discriminating pharmacophore models for noncompetitive metabotropic glutamate receptor antagonists of subtype 1 (mGluR1), which are pivotal in treating CNS disorders (3[3]).

Pathway A 2-Oxo-2H-pyran-5-carbaldehyde (Electrophilic Precursor) C Heterocyclization (Ring-opening / Closure) A->C B Amidine Derivatives (Nucleophiles) B->C D 3-(Pyrimidin-5-yl)acrylic acids C->D E mGluR1 Antagonists (CNS Therapeutics) D->E Pharmacophore Development

Heterocyclization pathway of 2-Oxo-2H-pyran-5-carbaldehyde into CNS therapeutics.

Spill Response and Disposal Protocols

In the event of an accidental release, standard organic spill kits are inadequate. Follow this targeted protocol:

  • Evacuate and Gear Up: Ensure full PPE is donned, specifically verifying the seal on your P100 respirator.

  • Chemical Neutralization: Cover the spill with a 1:1 mixture of inert sand and sodium bisulfite.

  • Activation: Moisten the mixture slightly with water. Causality: The water acts as a transport medium, allowing the solid bisulfite to react with the solid aldehyde, forming the inert adduct.

  • Disposal: Sweep the neutralized matrix into a designated, clearly labeled "Reactive Aldehyde Waste" container. Do not mix with general halogenated or non-halogenated solvent waste, as residual unreacted aldehyde can cross-react with amines or thiols in mixed waste carboys.

References

  • 18327-02-1 | 2-Oxo-2H-pyran-5-carbaldehyde Product Information and Hazard St
  • Product Class 12: Pyrimidines.
  • Heterocyclizations of β-alkoxy, β-diaminoalkyl, and related β-functionalized enones (enals) with NCN (Maksims Vanejevs).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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